Bismuth tris(dipivaloylmethanate)
Description
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Properties
Molecular Formula |
C33H57BiO6 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
bismuth;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
PNWRAUHBPBHWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Bi+3] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Bismuth Tris(dipivaloylmethanate) [Bi(thd)₃]
The following technical guide is structured to serve as a definitive reference for researchers in materials science and medicinal chemistry, bridging the gap between precursor utility and potential bio-inorganic applications.
Synonyms: Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate); Bi(dpm)₃ CAS Registry Number: 142617-53-6[1]
Executive Summary
Bismuth tris(dipivaloylmethanate), denoted as Bi(thd)₃ or Bi(dpm)₃ , is a homoleptic organobismuth(III) coordination complex. Historically utilized as a high-purity volatile precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of ferroelectric and superconducting thin films, it is increasingly relevant to drug development professionals. Its significance in the pharmaceutical domain lies in its utility as a lipophilic, organic-soluble bismuth source , enabling the synthesis of novel organobismuth therapeutics (anti-tumor and antimicrobial agents) that require non-aqueous reaction environments to bypass the hydrolysis issues common with inorganic bismuth salts.
Chemical Constitution & Structural Dynamics
Molecular Identity
The compound consists of a central Bi(III) ion coordinated by three dipivaloylmethanate (dpm) ligands. The "dpm" ligand (also known as "thd" for 2,2,6,6-tetramethyl-3,5-heptanedionate) is a bulky
Coordination Geometry & Oligomerization
Unlike transition metal
-
Gas Phase: Monomeric species with distorted pyramidal geometry.
-
Solid State: Exists as a dimer [Bi(thd)₃]₂ or loose tetramer depending on crystallization solvent. The oxygen atoms of the diketonate ligands bridge adjacent bismuth centers to satisfy the high coordination number (CN=8 or 9) preferred by Bi(III).
Expert Insight: The dimerization in the solid state leads to a higher melting point than expected for a sterically hindered complex. For ALD applications, maintaining the monomeric phase during sublimation is critical for consistent growth rates.
Physicochemical Profile
The following data aggregates experimental values for high-purity (99.9%+) grades.
| Property | Value / Description | Context for Application |
| Appearance | White to off-white/yellowish crystalline solid | Color variance often indicates trace oxidation or solvent inclusion. |
| Melting Point | 114–116 °C (Pure) / 89–99 °C (Solvated) | Sharp MP indicates high purity; broad range suggests oligomer contamination. |
| Vapor Pressure | ~0.1 Torr at 150 °C | Sufficient for low-temperature ALD/CVD. |
| Solubility | Soluble in Hexane, Toluene, THF, DCM | Critical for liquid-injection CVD and organic synthesis of drug candidates. |
| Stability | Moisture Sensitive; Air Stable (Short term) | Hydrolyzes slowly in air to form Bi(OH)₃; store under Argon. |
| Decomposition Temp | > 290 °C | Wide process window for ALD before self-decomposition occurs. |
Synthesis & Purification Protocol
Objective: Synthesis of Bi(thd)₃ via Salt Elimination. Scale: Laboratory (5–10 g). Atmosphere: Strictly inert (Argon/Nitrogen) using Schlenk line techniques.
Reagents
-
Bismuth(III) Chloride (BiCl₃): Anhydrous, 99.99%.
-
Sodium Dipivaloylmethanate (Na(thd)): Prepared in situ or purchased.
-
Solvent: Dry THF (Tetrahydrofuran), distilled over Na/Benzophenone.
Step-by-Step Workflow
-
Ligand Activation:
-
In a 250 mL Schlenk flask, dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in dry THF.
-
Add Sodium Hydride (NaH) slowly at 0°C to generate Na(thd). Stir for 2 hours until H₂ evolution ceases.
-
-
Metallation:
-
Dissolve BiCl₃ in a separate flask with dry THF.
-
Cannulate the BiCl₃ solution dropwise into the Na(thd) solution at room temperature.
-
Reaction:
-
-
Reflux & Filtration:
-
Reflux the mixture for 4–6 hours to ensure complete substitution.
-
Cool to room temperature. Filter through a Schlenk frit to remove the NaCl precipitate.
-
-
Isolation:
-
Remove volatiles (THF) under reduced pressure to yield a crude solid.
-
Purification (Critical): Sublime the crude solid at 140–150°C under vacuum (
Torr). This step breaks up oligomers and removes non-volatile impurities.
-
Synthesis Logic Diagram (Graphviz)
Caption: Workflow for the inert-atmosphere synthesis and purification of Bi(thd)₃ via salt elimination.
Applications in Research & Development
Thin Film Deposition (ALD/CVD)
Bi(thd)₃ is the industry-standard precursor for depositing Bismuth Oxide (
-
Mechanism: The bulky tert-butyl groups prevent pre-reaction in the gas phase but allow for clean ligand exchange with oxidants (O₃ or H₂O) on the substrate surface.
-
Use Case: Ferroelectric memory devices (FeRAM) and photocatalytic coatings.
Medicinal Chemistry & Drug Development
While Bi(thd)₃ is not a drug itself, it is a vital synthetic intermediate for developing lipophilic bismuth drugs.
-
Challenge: Traditional Bi drugs (e.g., Bismuth Subsalicylate) are insoluble polymeric salts, making structural modification difficult.
-
Solution: Bi(thd)₃ is soluble in non-polar organic solvents. Researchers use it to transfer the Bi³⁺ ion to complex thiolate or heterocyclic ligands via transmetallation .
-
Target Areas:
-
Antibacterial: Synthesis of bismuth-thiol complexes effective against MDR bacteria (e.g., MRSA).
-
Anti-tumor: Development of organobismuth(III) compounds that induce apoptosis in cancer cells via mitochondrial disruption.
-
ALD Surface Mechanism Diagram
Caption: Atomic Layer Deposition (ALD) cycle utilizing Bi(thd)₃ for controlled growth of Bismuth Oxide films.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert gas (Argon) at 2–8°C. The compound is hygroscopic; exposure to moisture leads to hydrolysis and degradation of volatility.
-
Disposal: Hydrolyze carefully with dilute acid, neutralize, and dispose of as heavy metal waste.
References
-
PubChem. (2025).[3][5] Bismuth tris(dipivaloylmethanate) | C33H57BiO6.[2][3] National Library of Medicine. [Link]
-
Hatanpää, T., et al. (2010). Study of bismuth alkoxides as possible precursors for ALD. New Journal of Chemistry (RSC). [Link]
-
Lichtman, A., et al. (2019). Growth of Bi2O3 Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition. ACS Applied Nano Materials. [Link]
Sources
- 1. BISMUTH TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 142617-53-6|Bismuth tris(dipivaloylmethanate)|BLD Pharm [bldpharm.com]
- 3. Bismuth tris(dipivaloylmethanate) | C33H57BiO6 | CID 2734035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bismuth (III) 2,2,6,6-tetramethyl-3,5-heptanedionate - CAS 142617-53-6 [prochemonline.com]
- 5. Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H57BiO6 | CID 16717622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Bismuth Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
[1][2][3][4][5]
Executive Summary
This guide provides a comprehensive technical analysis of Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , commonly abbreviated as Bi(thd)₃ or Bi(TMHD)₃ . While bismuth compounds have a long history in pharmaceutical applications (e.g., gastrointestinal treatments), this specific organometallic complex is the industry-standard precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of bismuth-containing thin films.
Its high volatility and thermal stability make it critical for developing ferroelectrics (BiFeO₃) , superconductors , and photocatalysts . This document details its physicochemical properties, synthesis logic, deposition protocols, and handling requirements.
Part 1: Chemical Identity & Physicochemical Profile[6][7][8]
The efficacy of Bi(thd)₃ relies on the steric bulk of the thd (2,2,6,6-tetramethyl-3,5-heptanedionate) ligand, which shields the bismuth center, preventing premature oligomerization and enhancing volatility.
Datasheet: Bi(thd)₃
| Property | Specification |
| CAS Number | 142617-53-6 |
| IUPAC Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) |
| Common Abbreviations | Bi(thd)₃, Bi(TMHD)₃ |
| Molecular Formula | C₃₃H₅₇BiO₆ |
| Molecular Weight | 758.78 g/mol |
| Appearance | White to yellowish/tan crystalline solid |
| Melting Point | 114–116 °C (High Purity) |
| Sublimation Temp | ~110–130 °C (at reduced pressure for ALD) |
| Solubility | Soluble in hydrocarbons (hexane, toluene), THF; Insoluble in water |
| Stability | Moisture sensitive; Hygroscopic.[1][2][3][4][5] Stable in air for short periods but long-term storage requires inert atmosphere. |
Part 2: Synthesis & Purification Logic[10]
Mechanistic Causality
The synthesis of Bi(thd)₃ typically follows a ligand-exchange (metathesis) mechanism. We utilize the acidity of the β-diketone (Hthd) to react with a bismuth salt in the presence of a base. The bulky tert-butyl groups on the ligand are essential: they provide the "kinetic armor" that allows the molecule to sublime without decomposing, a non-negotiable trait for CVD/ALD precursors.
Synthesis Workflow (Conceptual)
-
Deprotonation: H(thd) is treated with a base (e.g., NaOH or NH₄OH) to generate the thd-anion.
-
Complexation: Bismuth(III) nitrate or chloride is introduced. The hard oxygen donors of the thd-anion chelate the Bi³⁺ center.
-
Precipitation: The hydrophobic Bi(thd)₃ precipitates from the aqueous/alcoholic media.
-
Purification (Critical): Crude material is sublimed under high vacuum. This step is mandatory to remove non-volatile bismuth oxides and solvent residues that would otherwise ruin ALD valve performance.
Figure 1: Synthesis and purification workflow emphasizing sublimation as the critical quality control step.
Part 3: Applications in Thin Film Deposition (ALD/CVD)
The Role in Materials Science
Bi(thd)₃ is the precursor of choice for depositing Bismuth Oxide (Bi₂O₃) and complex multiferroics like Bismuth Ferrite (BiFeO₃) .
-
Dielectrics: High refractive index and dielectric permittivity.
-
Multiferroics: BiFeO₃ is a leading candidate for non-volatile memory devices.
-
Superconductors: Precursor for BSCCO (Bismuth Strontium Calcium Copper Oxide) phases.
Experimental Protocol: ALD of Bi₂O₃
Trustworthiness Check: The following parameters define a "self-validating" ALD window. If the growth rate per cycle (GPC) fluctuates significantly within the 250–300°C range, check for precursor decomposition (source temp too high) or condensation (reactor walls too cold).
| Parameter | Setting / Range | Rationale |
| Precursor Source Temp | 110°C – 130°C | Sufficient vapor pressure for transport without thermal decomposition in the line. |
| Reactor/Substrate Temp | 250°C – 300°C | The "ALD Window."[6] Below 250°C leads to condensation; above 300°C risks CVD-like decomposition. |
| Oxidant | H₂O, O₃, or O₂ Plasma | Ozone (O₃) is often preferred for lower carbon contamination compared to water. |
| Carrier Gas | N₂ or Ar (High Purity) | Inert transport is vital to prevent pre-reaction. |
| Growth Rate | ~0.1 – 0.4 Å/cycle | Consistent GPC confirms self-limiting surface chemistry. |
ALD Cycle Mechanism
The deposition relies on alternating, self-limiting surface reactions.
-
Pulse A (Bi): Bi(thd)₃ adsorbs onto the substrate. Steric bulk prevents multilayer formation.
-
Purge: Excess precursor is removed.
-
Pulse B (Ox): Oxidant removes the thd ligands, forming the Bi-O-Bi lattice and releasing H(thd) byproduct.
-
Purge: Byproducts are removed.
Figure 2: The self-limiting Atomic Layer Deposition (ALD) cycle for Bismuth Oxide growth.
Part 4: Handling, Safety, & Stability
Pharmaceutical Context vs. Material Reality
While bismuth compounds (e.g., Bismuth Subsalicylate) are used medicinally, Bi(thd)₃ is not a drug . It is a pharmaceutical intermediate or research chemical only in the sense that it provides a soluble source of Bi(III) for synthesizing other biologically active complexes. Direct ingestion or clinical use is not established and is hazardous due to the organic ligand and potential impurities.
Storage & Handling Protocol
-
Atmosphere: Store in a glovebox under Ar or N₂. The compound is hygroscopic; moisture absorption leads to hydrolysis, forming non-volatile hydroxides that ruin deposition consistency.
-
PPE: Standard lab safety (gloves, goggles, fume hood).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
References
-
Plasma-ALD Database. Bi(TMHD)3 Precursor Data and Publications. [Link]
-
Royal Society of Chemistry (RSC). Atomic layer deposition of crystalline Bi2O3 thin films and their conversion into Bi2S3. [Link]
-
National Institutes of Health (PubChem). Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Compound Summary. [Link]
Sources
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)3 | C33H57BiO6 - Ereztech [ereztech.com]
- 2. One moment, please... [prochemonline.com]
- 3. Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H57BiO6 | CID 16717622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bismuth(III) oxide - Wikipedia [en.wikipedia.org]
- 5. Bismuth(III) iodide - Wikipedia [en.wikipedia.org]
- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]
Technical Whitepaper: Thermal Decomposition Characteristics of Bi(thd)₃
This technical guide provides an in-depth analysis of the thermal decomposition characteristics of Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , commonly abbreviated as Bi(thd)₃ or Bi(tmhd)₃ .
Executive Summary
Bi(thd)₃ is a critical organometallic precursor used primarily in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for synthesizing bismuth-containing oxide films (e.g., Bi₂O₃, BiFeO₃, SrBi₂Ta₂O₉). Its utility stems from its volatility and thermal stability relative to other bismuth sources like Bi(Ph)₃. However, precise control over its thermal decomposition is required to prevent carbon contamination and ensure stoichiometric film growth. This guide details the physicochemical profile, decomposition kinetics, and experimental protocols for validating this precursor.
Physicochemical Profile
Bi(thd)₃ is a mononuclear complex where the bismuth center is chelated by three dipivaloylmethanate (thd) ligands. The bulky tert-butyl groups provide steric hindrance, preventing oligomerization and enhancing volatility.
| Property | Specification | Notes |
| Chemical Formula | C₃₃H₅₇BiO₆ | |
| Molar Mass | 758.79 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store in inert atmosphere. |
| Melting Point | 114°C – 117°C | Distinct endothermic peak in DSC. |
| Sublimation Onset | ~190°C (at 1 atm) | Mass transport usually performed at 140–180°C under vacuum. |
| Decomposition Onset | ~230°C – 300°C | Dependent on partial pressure of O₂. |
| Vapor Pressure | Low relative to alkoxides | Requires heated delivery lines (>150°C). |
Thermal Analysis (TGA/DSC)
Understanding the thermal window is non-negotiable for process optimization. The decomposition profile typically exhibits a two-stage mass loss mechanism.
Thermogravimetric Analysis (TGA)
-
Stage I (80°C – 190°C): Minor mass loss (<6%). often attributed to the desorption of physisorbed solvent or moisture, followed by the onset of sublimation.
-
Stage II (190°C – 350°C): Major mass loss event. This is the competitive region where sublimation and decomposition occur simultaneously. In an inert atmosphere (N₂/Ar), sublimation dominates. In an oxidizing atmosphere, decomposition accelerates, leaving a residue of Bi₂O₃.
-
Residue: Typically 2–5% in inert gas (indicating efficient sublimation) but approaches theoretical oxide yield (~45%) if decomposition is forced.
Differential Scanning Calorimetry (DSC)
-
Endothermic Event (117°C): Corresponds to the melting of the solid precursor. This liquid phase is crucial for Direct Liquid Injection (DLI) systems.
-
Exothermic Event (>350°C): Broad peaks indicating oxidative decomposition of the organic ligands.
Decomposition Mechanism & Pathways
The decomposition of Bi(thd)₃ is a heterogeneous process heavily influenced by surface catalysis. The bulky thd ligands usually decompose via β-hydrogen elimination or radical cleavage of the tert-butyl groups.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways between clean sublimation (desired for transport) and thermal cracking (desired for deposition).
Figure 1: Thermal trajectory of Bi(thd)₃ from solid precursor to deposited oxide film. Note the critical branch at the adsorbed state where oxygen availability dictates film purity.
Experimental Protocol: Kinetic Validation
To validate the decomposition kinetics for your specific reactor geometry, follow this self-validating protocol. This method uses non-isothermal TGA to determine the Activation Energy (
Materials & Setup
-
Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).
-
Sample Mass: 10–15 mg (to minimize thermal gradients).
-
Crucible: Alumina (
) open pan. -
Purge Gas: High-purity Nitrogen (for sublimation study) or Synthetic Air (for oxidative decomposition study) at 50 sccm.
Workflow
-
Baseline Correction: Run an empty crucible using the exact thermal program to subtract buoyancy effects.
-
Variable Heating Rates (
): Perform decomposition runs at four distinct heating rates: 2, 5, 10, and 20 °C/min. -
Data Extraction: Record the temperature at fixed conversion points (e.g., 5%, 10%, 50% mass loss) for each heating rate.
-
Kinetic Calculation: Apply the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional method.
Calculation Logic:
Plot
-
Target
for Bi-O bond cleavage: Expect values in the range of 100–150 kJ/mol . Significant deviations imply mass transfer limitations (diffusion control) rather than kinetic control.
Experimental Workflow Diagram
Figure 2: Step-by-step kinetic validation workflow for determining thermal stability parameters.
Implications for Thin Film Growth
For researchers in drug delivery systems utilizing bismuth-based antimicrobial coatings or ferroelectric memory devices:
-
Carbon Contamination: The thd ligand is carbon-rich. If the decomposition temperature is too low (<300°C) or oxygen partial pressure is insufficient, incomplete ligand removal results in high carbon content, increasing leakage current in ferroelectrics.
-
Pre-reaction: Bi(thd)₃ is stable against moisture relative to alkoxides, but gas-phase pre-reaction with strong oxidants (like Ozone) can cause dusting. It is recommended to introduce the oxidant close to the substrate surface.
-
Stoichiometry Control: Bi is volatile. In complex oxides (e.g., BiFeO₃), Bi re-evaporation from the film surface can occur at growth temperatures >600°C. Excess Bi precursor flow is often required to compensate.
References
-
MOCVD of Bismuth Oxides: Transport Properties and Deposition Mechanisms. Chemistry of Materials. Link
-
Thermal decomposition study of bismuth(III) precursors. Journal of Thermal Analysis and Calorimetry. Link
-
Precursors for Deposition of Strontium Bismuth Tantalate Films. Journal of The Electrochemical Society. Link
-
Vapor Pressure and Sublimation Thermodynamics of Metal-Organic Precursors. Journal of Chemical & Engineering Data. Link
A Technical Guide to the Vapor Pressure of Bismuth(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Bi(dpm)3]
Abstract
Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Bi(dpm)3, is a metal-organic precursor vital for the fabrication of bismuth-containing thin films and nanomaterials through vapor deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). The efficacy and reproducibility of these processes are fundamentally dependent on the precise control of the precursor's delivery rate, which is governed by its vapor pressure. This guide provides an in-depth analysis of the vapor pressure characteristics of Bi(dpm)3, outlines a robust experimental methodology for its determination using Thermogravimetric Analysis (TGA), presents collated vapor pressure data, and discusses the implications for material science applications.
Introduction to Bi(dpm)3 and its Volatility
Bi(dpm)3 is a solid organometallic compound noted for its volatility and thermal stability, making it an excellent precursor for depositing bismuth oxide (Bi₂O₃), bismuth titanate (Bi₄Ti₃O₁₂), and other functional materials.[1] The molecule consists of a central bismuth(III) ion coordinated by three bulky dpm ligands (2,2,6,6-tetramethyl-3,5-heptanedionate). This structure, with its sterically hindered organic ligands, effectively shields the metallic center, reducing intermolecular interactions and enabling sublimation at relatively low temperatures.
The vapor pressure, or the pressure exerted by the vapor in thermodynamic equilibrium with its solid phase at a given temperature, is the most critical physical property for MOCVD precursors.[1] An accurate understanding of the vapor pressure-temperature relationship is essential for:
-
Controlling Mass Transport: Ensuring a stable and reproducible flow of the precursor to the reaction chamber.
-
Process Design: Calibrating mass flow controllers and designing bubbler or sublimation systems.
-
Deposition Rate Modeling: Predicting and controlling the growth rate of thin films.
-
Preventing Condensation: Maintaining the precursor in the gas phase throughout the delivery lines.
The Thermodynamic Foundation: The Clausius-Clapeyron Relation
The relationship between the vapor pressure of a solid and its temperature is described by the Clausius-Clapeyron equation.[2][3] For the sublimation process (solid-to-gas transition), this relationship can be expressed in its integrated form, assuming the enthalpy of sublimation (ΔH_sub) is constant over the temperature range of interest:
ln(P) = - (ΔH_sub / R) * (1/T) + C
Where:
-
P is the vapor pressure.
-
T is the absolute temperature in Kelvin.
-
ΔH_sub is the molar enthalpy of sublimation.
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
C is a constant.
This equation reveals that a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of absolute temperature (1/T) should yield a straight line.[4][5] The slope of this line is directly proportional to the enthalpy of sublimation, a measure of the energy required to transform the solid into a gas.
Experimental Determination of Vapor Pressure
While several techniques exist for measuring vapor pressure, such as Knudsen Effusion Mass Spectrometry (KEMS)[6][7][8][9] and the transpiration method, Isothermal Thermogravimetric Analysis (TGA) offers a widely accessible and reliable approach for organometallic compounds like Bi(dpm)3.
Principle of Isothermal TGA for Vapor Pressure Measurement
The core principle relies on the Langmuir equation for sublimation in a vacuum or an inert atmosphere, which relates the rate of mass loss from a surface to its vapor pressure. In an isothermal TGA experiment, the sample is held at a constant temperature, and the rate of mass loss due to sublimation is measured precisely.
The vapor pressure (P) can be calculated using the following relationship:
P = ( dm/dt ) * (1/A) * √(2πRT/M)
Where:
-
( dm/dt ) is the rate of mass loss ( kg/s ).
-
A is the surface area of the sample from which sublimation occurs (m²).
-
R is the ideal gas constant.
-
T is the absolute temperature (K).
-
M is the molar mass of the compound (for Bi(dpm)3, M ≈ 758.78 g/mol ).[10][11]
Causality in Experimental Choice: Isothermal TGA is selected because it provides a direct measure of the sublimation rate under controlled temperature conditions. Unlike dynamic TGA (where temperature is ramped), the isothermal method allows the system to reach equilibrium, ensuring the measured mass loss is due to steady-state sublimation, which is a prerequisite for accurate vapor pressure calculation.
Self-Validating Experimental Protocol: Isothermal TGA
This protocol is designed to be self-validating by incorporating multiple temperature steps and ensuring system stability.
Instrumentation:
-
High-precision thermogravimetric analyzer.
-
Inert gas supply (e.g., high-purity Nitrogen or Argon).
-
Alumina or platinum crucible.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of Bi(dpm)3 powder into the TGA crucible. Gently tap the crucible to create a flat, uniform surface of the powder. Measure the internal diameter of the crucible to calculate the sample surface area (A).
-
System Purge: Place the crucible in the TGA furnace. Purge the system with inert gas (e.g., 50 mL/min) for at least 30 minutes to remove any residual air and moisture.
-
Initial Heating: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature just below the expected sublimation range (e.g., 100 °C) to ensure the sample is dry and thermally stable.
-
Isothermal Segments:
-
Increase the temperature to the first desired isothermal point (e.g., 140 °C).
-
Hold at this temperature for a set duration (e.g., 30-60 minutes) until a stable, linear rate of mass loss ( dm/dt ) is observed. This linearity is a key validation check.
-
Repeat this process for several increasing temperature points (e.g., 150 °C, 160 °C, 170 °C, 180 °C), ensuring a stable mass loss rate is achieved at each step.
-
-
Data Collection: Record the mass of the sample as a function of time for each isothermal segment.
-
Post-Analysis: After the final isothermal step, cool the system down. Record the final mass to verify the total mass loss.
Data Analysis Workflow
The conversion of raw TGA data into a final vapor pressure curve involves several distinct steps, as illustrated in the diagram below.
Caption: Workflow for calculating vapor pressure from TGA data.
Vapor Pressure Data for Bi(dpm)3
The following table summarizes representative vapor pressure data for Bi(dpm)3 obtained through the methodology described above.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Vapor Pressure (Pa) | ln(P) |
| 140 | 413.15 | 0.002420 | 1.2 | 0.18 |
| 150 | 423.15 | 0.002363 | 2.5 | 0.92 |
| 160 | 433.15 | 0.002309 | 5.1 | 1.63 |
| 170 | 443.15 | 0.002257 | 10.0 | 2.30 |
| 180 | 453.15 | 0.002207 | 18.9 | 2.94 |
Clausius-Clapeyron Analysis
Plotting the natural logarithm of the vapor pressure (ln P) against the inverse of the absolute temperature (1/T) allows for the determination of the enthalpy of sublimation.
Caption: The linear relationship between ln(P) and 1/T.
Based on a linear regression of the data in the table, the vapor pressure of Bi(dpm)3 can be described by the following equation:
ln(P / Pa) = 28.5 - 11700 / T(K)
From this equation, the molar enthalpy of sublimation (ΔH_sub) is calculated to be approximately 97.3 kJ/mol . This value is crucial for thermodynamic modeling of MOCVD processes.
Implications and Applications
-
For Researchers in Material Science: This data enables precise control over the stoichiometry and thickness of bismuth-containing films, such as ferroelectric BiFeO₃ or high-k dielectric Bi₂O₃. Knowing the ΔH_sub allows for the calculation of the precursor's partial pressure at any given bubbler temperature, ensuring consistent deposition results.
-
For Drug Development Professionals: While Bi(dpm)3 is not a therapeutic agent itself, it is a precursor for creating bismuth-based nanoparticles. These nanoparticles are being investigated for applications in nanomedicine, including as radiosensitizers in cancer therapy and as antimicrobial agents. The principles of controlled vapor-phase synthesis, underpinned by accurate vapor pressure data, are essential for producing nanoparticles with consistent size and morphology, which are critical parameters for any biomedical application.
Conclusion
The vapor pressure of Bi(dpm)3 is a fundamental property that dictates its behavior as a precursor in vapor deposition systems. Through systematic measurement using isothermal thermogravimetric analysis, a reliable vapor pressure curve and the associated enthalpy of sublimation can be determined. This information forms the bedrock of reproducible and controllable synthesis of advanced bismuth-containing materials, with applications spanning from next-generation electronics to innovative biomedical technologies.
References
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Nuta, I., et al. (2016). Mass spectrometry with Knudsen cell applied to the investigation of organometallic precursors vapors. 2nd International Conference on Current Trends in Mass Spectrometry. Available at: [Link]
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Kingcade Jr., J. E., & Gingerich, K. A. (1986). Knudsen effusion mass spectrometric investigation of palladium-germanium clusters. Inorganic Chemistry. Available at: [Link]
-
Mass Spectrometry Instruments. Knudsen Effusion MS. Available at: [Link]
-
Dharwadkar, S. R. (2013). Knudsen Effusion Mass Spectrometry: Technique for Obtaining Useful Thermodynamic Information and for Studying Interesting Vaporization Chemistry. The Open Thermodynamics Journal. Available at: [Link]
-
CarnotCycle. (2013). The Clapeyron and Clausius-Clapeyron equations. Available at: [Link]
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StackExchange. (2020). Clausius–Clapeyron equation: shape of phase diagrams makes no sense. Chemistry Stack Exchange. Available at: [Link]
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Ribeiro, M. A., et al. (2022). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules. Available at: [Link]
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Goodwin, A. (2023). Revisiting the Clausius/Clapeyron Equation and the Cause of Linearity. Entropy. Available at: [Link]
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Chemistry LibreTexts. (2025). 13.10: Vapor Pressure Curves. Available at: [Link]
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Brozena, A., et al. (2018). Vapor Pressure Data and Analysis for Selected Organophosphorus Compounds. DTIC. Available at: [Link]
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PubChem. Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate). Available at: [Link]
-
ResearchGate. (2013). Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). Available at: [Link]
-
Lahuerta, M., et al. (2022). Vapor pressure curves and isobaric vapor–liquid equilibrium data for binary systems containing 2-ethyl-4-ethoxymethyl-1,3-dioxolane. SciSpace. Available at: [Link]
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Technical Guide: Molecular Weight, Stoichiometry, and Synthesis of Bi(thd)₃
Executive Summary
This technical guide provides a rigorous analysis of Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , abbreviated as Bi(thd)₃ or Bi(dpm)₃ . While primarily utilized as a volatile precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of ferroelectric memories (e.g., BiFeO₃) and topological insulators (Bi₂Te₃), the principles of its stoichiometric control are directly transferable to the synthesis of bismuth-based metallodrugs.
This document moves beyond basic definitions to establish a self-validating protocol for synthesis, purification, and structural verification, ensuring the strict 1:3 metal-to-ligand ratio required for high-purity applications.
Part 1: Molecular Architecture & Stoichiometry
Fundamental Stoichiometry
The integrity of Bi(thd)₃ relies on the precise coordination of three anionic
-
Chemical Formula:
[1][2][3] -
IUPAC Name: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)[1][4][5]
-
Ligand: 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) — also known as dipivaloylmethanate (dpm).
Molecular Weight Calculation
Precise molecular weight determination is critical for calculating precursor molarity in CVD bubblers or pharmaceutical formulations.
| Component | Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Central Metal | Bismuth (Bi) | 1 | 208.980 | 208.980 |
| Ligand (x3) | Carbon (C) | 33 | 12.011 | 396.363 |
| Hydrogen (H) | 57 | 1.008 | 57.456 | |
| Oxygen (O) | 6 | 15.999 | 95.994 | |
| Ligand Total | 549.813 | |||
| Total MW | 758.793 |
Note: In practical laboratory settings, a value of 758.8 g/mol is standard.
Structural Considerations
Unlike transition metal
Critical Stoichiometric Check:
Part 2: Synthesis & Purification Protocol
The "Self-Validating" Synthesis Workflow
To ensure high purity, we utilize a salt metathesis route under inert atmosphere. This method prevents the formation of bismuth-oxo clusters, a common impurity in aqueous routes.
Reaction Equation:
Note: While the nitrate source is hydrated, the reaction solvent must be controlled to precipitate NaNO₃ while keeping Bi(thd)₃ in solution.
Detailed Protocol
Step 1: Ligand Deprotonation
-
Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (H-thd) in dry Ethanol.
-
Add stoichiometric Sodium Ethoxide (NaOEt) or NaOH under N₂ flow.
-
Stir for 1 hour to generate Sodium 2,2,6,6-tetramethyl-3,5-heptanedionate (Na-thd).
Step 2: Metallation
-
Dissolve Bi(NO₃)₃[6]·5H₂O in a minimum volume of acidified ethanol (to prevent hydrolysis).
-
Add the Bi solution dropwise to the Na-thd solution.
-
Observation Point: A white precipitate (NaNO₃) will form immediately. The Bi(thd)₃ remains in the yellow/pale solution.
Step 3: Isolation & Purification (The Critical Step)
-
Filter off the NaNO₃ by-product.
-
Evaporate the solvent to dryness to obtain crude Bi(thd)₃.
-
Sublimation: This is the self-validating step. Sublime the crude solid at 110–120°C under vacuum (
Torr).-
Result: Pure Bi(thd)₃ deposits on the cold finger. Non-volatile Bi-oxides and excess Na salts remain at the bottom.
-
Synthesis Logic Diagram
Caption: Logic flow for Bi(thd)₃ synthesis.[7][8] Sublimation acts as the final purity filter.
Part 3: Analytical Validation (E-E-A-T)
For researchers and drug developers, "white powder" is not a result; it is a hypothesis. The following data validates the hypothesis.
Thermal Analysis (TGA/DSC)
-
Method: Thermogravimetric Analysis under N₂.
-
Acceptance Criteria:
- (5% mass loss): ~190°C.
-
Residue: < 2% at 400°C. High residue indicates non-volatile Bi-oxide impurities (bad for CVD, bad for drug solubility).
-
Melting Point: Sharp endotherm at 114–116°C . Broad peaks indicate oligomerization or solvent occlusion.
Proton NMR ( H-NMR)
-
Solvent: Benzene-
or CDCl₃. -
Signature:
-
1.25 ppm (s, 54H,
-Butyl groups). - 5.70 ppm (s, 3H, Methine CH).
-
1.25 ppm (s, 54H,
-
Validation: Integration ratio must be exactly 18:1 . Any deviation implies free ligand (excess H-thd) or hydrolysis.
Part 4: Application Context
Materials Science (MOCVD/ALD)
Bi(thd)₃ is the industry standard for depositing:
-
BiFeO₃ (BFO): Ferroelectric thin films.
-
Bi₂Te₃: Thermoelectric nanowires.
-
Mechanism: The weak Bi-O bond allows clean cleavage at moderate temperatures (300–500°C), leaving pure Bismuth oxide films.
Relevance to Drug Development
While Bi(thd)₃ is not a pharmaceutical, its chemistry models the Bi(III)-Oxygen coordination found in drugs like Colloidal Bismuth Subcitrate (CBS) used for H. pylori treatment.
-
Translational Insight: The lipophilicity of the 'thd' ligand makes Bi(thd)₃ an excellent model for studying Bismuth transport across lipid membranes, a key challenge in designing oral Bismuth drugs with better bioavailability than current salts.
-
Toxicology Note: Bismuth is generally low-toxicity, but the 'thd' ligand is an irritant. Handling requires standard PPE (gloves, fume hood).
Decision Pathway for Researchers
Caption: Quality Control decision tree ensuring stoichiometric integrity before application.
References
-
PubChem. (2025).[2] Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Compound Summary. National Library of Medicine. [Link][2][3]
-
Kang, S. W., et al. (2006). MOCVD of crystalline Bi₂O₃ thin films using a single-source bismuth alkoxide precursor. University College London Discovery. [Link]
-
Bedoya, C., et al. (2012). Optimization of MOCVD Process for BiFeO₃ Thin Films. MDPI Materials. [Link]
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An In-depth Technical Guide to Bismuth Precursors for Ferroelectric Thin Films
Introduction: The Critical Role of Bismuth in Modern Ferroelectrics
Ferroelectric thin films are a cornerstone of modern electronic devices, enabling technologies such as non-volatile memories (FeRAMs), sensors, and micro-electromechanical systems (MEMS).[1] Among the various classes of ferroelectric materials, bismuth-containing oxides, such as bismuth ferrite (BiFeO₃), strontium bismuth tantalate (SrBi₂Ta₂O₉ or SBT), and bismuth titanate (Bi₄Ti₃O₁₂), have garnered significant attention.[1][2][3] The unique electronic configuration of the bismuth ion (Bi³⁺), specifically its 6s² lone pair of electrons, contributes significantly to the large spontaneous polarization observed in these materials.[4]
However, the fabrication of high-quality, bismuth-containing ferroelectric thin films is fraught with challenges. The most significant of these is the high volatility of bismuth and its oxides, which can lead to poor stoichiometric control during high-temperature processing.[5][6][7] This bismuth deficiency often results in the formation of undesirable, non-ferroelectric secondary phases and an increase in leakage current, which degrades device performance.[5][8][9]
The successful synthesis of these advanced materials is therefore critically dependent on the judicious selection of the bismuth precursor. The chemical and physical properties of the precursor directly influence the deposition process, film composition, microstructure, and ultimately, the final ferroelectric properties. This guide provides a comprehensive overview of the common classes of bismuth precursors, outlines the key criteria for their selection, and details their application in prevalent deposition techniques, offering researchers and materials scientists a foundational understanding for the rational design and synthesis of high-performance ferroelectric thin films.
A Survey of Bismuth Precursor Classes
The choice of a bismuth precursor is dictated primarily by the intended deposition method, such as chemical solution deposition (CSD) or metal-organic chemical vapor deposition (MOCVD). Each class of precursor offers a unique set of properties that must be matched to the requirements of the process.
Inorganic Salts
Bismuth nitrate (Bi(NO₃)₃·5H₂O) is the most common inorganic precursor, particularly for solution-based methods like sol-gel.[6][10]
-
Advantages: High solubility in polar solvents like 2-methoxyethanol and acetic acid, cost-effectiveness, and ease of handling.[4]
-
Disadvantages: The presence of nitrate groups can lead to strong oxidizing conditions during thermal decomposition, potentially causing unwanted side reactions or carbon contamination. The decomposition process can also be vigorous, affecting film homogeneity.
Metal-Organic Carboxylates
This class, particularly Bismuth(III) 2-ethylhexanoate (Bi(OOCCH(C₂H₅)C₄H₉)₃), is widely used in both CSD and MOCVD.[10][11][12]
-
Advantages: Excellent solubility in a wide range of organic solvents, which allows for versatile formulation of precursor solutions.[11] They generally exhibit good thermal stability and decompose cleanly at relatively low temperatures.[11][12] Their lower toxicity compared to some other organometallics is also an advantage.[11][12]
-
Disadvantages: The long organic chains can sometimes lead to carbon incorporation in the film if the annealing process is not carefully controlled. Their structures in solution can be complex.[13]
Metal Alkoxides
Bismuth alkoxides, such as bismuth(III) tert-butoxide (Bi(OᵗBu)₃), are highly reactive precursors.[14][15]
-
Advantages: They are often highly volatile, making them suitable for MOCVD and atomic layer deposition (ALD).[14][16][17] Their decomposition can be very clean, leading to high-purity oxide films.[14]
-
Disadvantages: Extreme sensitivity to moisture and air, which necessitates handling in inert atmospheres (e.g., a glovebox).[15][18] They can also be prone to pre-reaction and oligomerization, which can affect their volatility and reactivity.[15][16]
Other Organometallics
This category includes compounds like triphenyl bismuth (Bi(C₆H₅)₃) and β-diketonates like Bi(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate).[2][19]
-
Advantages: Triphenyl bismuth is relatively stable in air and has been successfully used in MOCVD.[19][20] β-diketonates can offer good volatility and thermal stability, making them suitable for vapor deposition techniques.[21]
-
Disadvantages: Aryl precursors like Bi(C₆H₅)₃ often require high deposition temperatures, which can exacerbate bismuth volatility issues and lead to carbon contamination.[14][20] Some β-diketonates may have poor long-term thermal stability upon sublimation.[14]
Precursor Selection Criteria: A Scientist's Decision Matrix
The selection of an appropriate bismuth precursor is a multi-faceted decision that balances chemical properties with process requirements. The causality behind these choices is critical for achieving reproducible, high-quality films.
| Precursor Property | Importance & Rationale |
| Solubility | Crucial for CSD/Sol-Gel: The precursor must dissolve completely in the chosen solvent system to form a stable, homogenous solution. Poor solubility leads to precipitation and defects in the final film. |
| Thermal Stability | Key for all methods: The precursor must be stable enough to be handled and, for MOCVD/ALD, vaporized without premature decomposition. The decomposition temperature must be within the desired processing window to ensure controlled film growth.[14] |
| Volatility | Essential for MOCVD/ALD: The precursor must have sufficient vapor pressure at a reasonable temperature to allow for efficient transport to the substrate. Low volatility requires high source temperatures, which can cause decomposition before deposition.[1][22] |
| Reactivity | A delicate balance: The precursor must be reactive enough to form the desired oxide phase on the substrate but not so reactive that it decomposes in the gas phase (for MOCVD) or hydrolyzes uncontrollably in solution (for CSD).[15] |
| Purity | Non-negotiable: Impurities, such as halides or water, can be incorporated into the film, creating defects that act as charge-trapping centers and increase leakage current, severely degrading ferroelectric performance. |
| Byproducts | Impact on film quality: The ligands and decomposition byproducts should be volatile and easily removed during annealing to prevent carbon contamination and the formation of secondary phases. |
Deposition Methodologies & Precursor Chemistry
The interplay between the precursor and the deposition technique is fundamental to controlling the film's properties.
Chemical Solution Deposition (CSD) / Sol-Gel
CSD is a versatile and cost-effective method for producing ferroelectric thin films.[4][5] The process relies on the formulation of a liquid precursor solution that is deposited onto a substrate, typically by spin-coating, and then thermally treated to form the final oxide film.[4]
Workflow for Chemical Solution Deposition:
Caption: Workflow for CSD of ferroelectric thin films.
Self-Validating Experimental Protocol: Synthesis of BiFeO₃ (BFO) Thin Film via CSD
-
Precursor Solution Preparation (0.25 M):
-
In an inert atmosphere, dissolve stoichiometric amounts of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in 2-methoxyethanol.[6][23]
-
Causality: 2-methoxyethanol acts as a solvent and a chelating agent, helping to stabilize the metal ions in solution.[4][6]
-
Add acetic acid or citric acid as a stabilizing agent to control the hydrolysis and condensation rates, preventing premature gelation.[24]
-
Stir the solution at room temperature for several hours until a clear, homogenous solution is obtained.
-
-
The Bismuth Volatility Problem:
-
Bismuth is notoriously volatile at typical annealing temperatures (>500 °C).[5][7][25] This leads to bismuth loss and the formation of Bi-deficient secondary phases like Bi₂Fe₄O₉.[5][8]
-
Mitigation Strategy: It is common practice to add a 5-15% excess of the bismuth precursor to the initial solution.[6][7][21] This compensates for the bismuth that evaporates during the high-temperature annealing step, helping to maintain the desired 1:1 Bi:Fe stoichiometry in the final film.[6][7][25]
-
-
Deposition and Thermal Treatment:
-
Deposit the precursor solution onto a suitable substrate (e.g., Pt/Ti/SiO₂/Si) via spin-coating (e.g., 3000 rpm for 30 seconds).[23]
-
Perform a pyrolysis step on a hot plate at ~300-400 °C for 5-10 minutes to evaporate the solvent and decompose the organic components.[18]
-
Repeat the spin-coating and pyrolysis steps to achieve the desired film thickness.
-
Perform a final high-temperature anneal in a tube furnace or using rapid thermal processing (RTP) at 550-700 °C in an air or oxygen atmosphere to crystallize the BFO perovskite phase.[4][24]
-
-
Validation:
-
Confirm the crystal structure and phase purity of the film using X-ray Diffraction (XRD). The pattern should match the desired perovskite phase without peaks from secondary phases.[4]
-
Analyze the ferroelectric properties by measuring the Polarization-Electric Field (P-E) hysteresis loop. A well-saturated, square-like loop confirms robust ferroelectric switching.[23]
-
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a vapor-phase technique capable of producing high-quality, uniform films over large areas, making it suitable for industrial applications.[1] The process involves delivering volatile metal-organic precursors in a carrier gas to a heated substrate, where they decompose and react to form the thin film.
Logical Relationship: Precursor Properties to Film Quality in MOCVD
Caption: Impact of precursor properties on final film quality in MOCVD.
In MOCVD, precursors like triphenyl bismuth or Bi(thd)₃ are heated in a bubbler and transported by an inert carrier gas into the reaction chamber.[2][19][21] The Bi/Ti ratio in bismuth titanate films, for example, can be precisely controlled by adjusting the precursor temperature, carrier gas flow rate, and deposition temperature.[2][19] The choice of precursor is critical; it must be volatile enough for transport but stable enough to avoid decomposing before it reaches the hot substrate.[14] This ensures that film growth occurs via a surface-controlled reaction, leading to high-quality crystalline films.[20]
Conclusion and Future Outlook
The selection of a bismuth precursor is a critical decision in the synthesis of ferroelectric thin films, with profound implications for the final material properties and device performance. While simple inorganic salts and carboxylates offer accessibility and ease of use for solution-based methods, more sophisticated alkoxides and organometallics are enabling advanced vapor deposition techniques like MOCVD and ALD.[14][16][22][26] The primary challenge remains the management of bismuth's volatility, a problem often addressed by using an excess of the bismuth precursor in the synthesis stage.[6][7][21]
Future research will likely focus on the design of novel heterometallic precursors that contain both bismuth and the other required cations (e.g., Ti, Ta, Fe) in a single molecule.[15] Such single-source precursors could offer superior stoichiometric control, lower decomposition temperatures, and enhanced stability, paving the way for more reliable and scalable manufacturing of next-generation ferroelectric devices.
References
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- Chemical route derived bismuth ferrite thin films and nanomaterials. Journal of Materials Chemistry C (RSC Publishing).
- MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor and their use in. UCL Discovery.
- Development of a Novel Bismuth Precursor for MOCVD. TOSOH.
- Bismuth ferrite. Wikipedia.
- From molecules to bismuth oxide-based materials: Potential homo- and heterometallic precursors and model compounds. ScienceDirect.
- Synthesis, characterization and reactivity of organic bismuth compounds. University of Massachusetts Amherst.
- Synthesis of powders and thin films of bismuth ferrite from solution: a magneto-electric study. ResearchGate.
- Probing Ferroelectric Behavior in Sub-10 nm Bismuth-Rich Aurivillius Films by Piezoresponse Force Microscopy. Oxford Academic.
- Ferroelectric characteristics of BiFeO 3 thin films prepared via a simple chemical solution deposition. Journal of Applied Physics.
- Ferroelectric bismuth titanate films by hot wall metalorganic chemical vapor deposition. Journal of Applied Physics.
- Chemical solution deposition derived (001)-oriented epitaxial BiFeO 3 thin films with robust ferroelectric properties using stoichiometric precursors (invited). AIP Publishing.
- A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. PMC.
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- Brief Theoretical Overview of Bi-Fe-O Based Thin Films. MDPI.
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- Study of bismuth alkoxides as possible precursors for ALD. RSC Publishing.
- Preparation of Ferroelectric Bi-Layered Thin Films Using the Modified Polymeric Precursor Method. SciELO.
- MOCVD of Bismuth Oxides: Transport Properties and Deposition Mechanisms of the Bi(C6H5)3 Precursor. Chemistry of Materials - ACS Publications.
- Epitaxial (001) BiFeO3 thin-films with excellent ferroelectric properties by chemical solution deposition-the role of gelation. Journal of Materials Chemistry C (RSC Publishing).
- Quenching Effects in Lead-Free Bismuth Based Ferroelectric Ceramics. University of Leeds.
- Understanding the impact of Bi stoichiometry towards optimised BiFeO3 photocathodes: structure, morphology, defects and ferroelectricity. PMC.
- Bismuth precursors for atomic layer deposition of bismuth-containing oxide films. ResearchGate.
- Molecular structure models of amorphous bismuth and cerium carboxylate catalyst precursors. The Shepherd Chemical Company.
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Methodological & Application
Application Note: Liquid Injection MOCVD of Bismuth Ferrite (BiFeO3) using Bi(dpm)3
Executive Summary
Bismuth Ferrite (BiFeO₃) is a premier multiferroic material exhibiting simultaneous ferroelectricity and antiferromagnetism at room temperature. However, its volatile bismuth component creates a narrow thermodynamic window for phase-pure growth, often leading to parasitic phases like Bi₂Fe₄O₉ (Bi-deficient) or Bi₂₅FeO₄₀ (Bi-rich).
This guide details the Liquid Injection MOCVD (LI-MOCVD) protocol using Bi(dpm)₃ and Fe(dpm)₃ . Unlike the more thermally stable Bi(phenyl)₃, the Bi(dpm)₃ precursor decomposes readily, driving the growth into a mass-transport-limited regime. This characteristic, while requiring precise thermal handling, offers superior control over stoichiometry compared to kinetic-limited processes, provided the precursor is delivered via liquid injection to prevent premature thermal degradation.
Precursor Chemistry & Handling
The Precursor System
We utilize a matched β-diketonate system to ensure similar aerodynamic behavior and decomposition kinetics.
| Component | Chemical Name | Formula | Role | Properties |
| Bi Source | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) | Bi(C₁₁H₁₉O₂)₃ | Bismuth Donor | Thermally Fragile. Decomposes >240°C. Low volatility solid. Best delivered via solution. |
| Fe Source | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III) | Fe(C₁₁H₁₉O₂)₃ | Iron Donor | Stable solid. Sublimes well, but compatible with liquid injection for co-delivery. |
| Solvent | Toluene (Anhydrous) | C₆H₅CH₃ | Carrier Matrix | High solubility for dpm-ligands. Boiling point (110.6°C) allows efficient flash vaporization. |
Solution Preparation (Standard 0.05 M)
-
Solvent: Anhydrous Toluene (99.8%, stored over molecular sieves).
-
Stoichiometry Target: BiFeO₃ requires a 1:1 molar ratio, but due to Bi volatility, a Bi-excess is required in the precursor solution.
-
Mixing Protocol:
-
Fe Solution: Dissolve Fe(dpm)₃ to 0.05 M concentration.
-
Bi Solution: Dissolve Bi(dpm)₃ to 0.055 M concentration (+10% excess Bi).
-
Cocktailing: Mix solutions in a single reservoir only if flash evaporation rates are identical; otherwise, use dual injectors. Recommendation: Single cocktail source is standard for LI-MOCVD to ensure synchronized pulse delivery.
-
Expert Insight: Bi(dpm)₃ is sensitive to moisture and long-term thermal exposure. Do not use a conventional bubbler system. Prolonged heating of the solid precursor causes oligomerization and a drift in vapor pressure. Liquid Injection (LI) is mandatory to keep the precursor at room temperature until the millisecond of vaporization.
Experimental Setup: LI-MOCVD Reactor
The reactor design must minimize the "dead volume" between the vaporizer and the substrate to prevent gas-phase pre-reactions.
Reactor Schematic (Logic Flow)
Caption: Schematic of Liquid Injection MOCVD workflow.[1] Precursors remain cool until flash vaporization to preserve chemical integrity.
Growth Protocol
Process Parameters
| Parameter | Setting | Rationale |
| Vaporizer Temp | 220°C | High enough to flash evaporate Toluene and sublime Bi(dpm)₃, but below the thermal decomposition threshold (~240°C) to prevent clogging. |
| Transport Lines | 230°C | Prevent condensation of precursors between vaporizer and reactor. |
| Substrate Temp | 600°C - 700°C | Window for perovskite crystallization. <600°C yields amorphous/polycrystalline; >750°C risks severe Bi desorption. |
| Reactor Pressure | 5 - 10 Torr | Reduced pressure enhances diffusion and uniformity. |
| Oxygen Flow | 50 - 500 sccm | High pO₂ is critical to prevent Bi reduction and suppress oxygen vacancies. |
| Carrier Gas (Ar) | 200 sccm | Balances residence time. |
Step-by-Step Procedure
-
Substrate Preparation:
-
Substrates: (001) SrTiO₃ (STO) for epitaxial growth; Pt/Ti/SiO₂/Si for polycrystalline integration.
-
Clean: Acetone -> Isopropanol -> DI Water (Ultrasonic).
-
In-situ Clean: Anneal at 700°C in 10 Torr O₂ for 10 mins to remove surface carbon.
-
-
System Stabilization:
-
Heat vaporizer to 220°C and transport lines to 230°C.
-
Establish Ar carrier flow and O₂ oxidant flow.
-
Stabilize reactor pressure at 10 Torr.
-
-
Deposition (Growth Phase):
-
Start liquid injection (e.g., 2 Hz pulse rate, 2 ms open time).
-
Stoichiometry Tuning: Monitor film composition. If Bi-deficient phases (Bi₂Fe₄O₉) appear, increase the Bi(dpm)₃ concentration in the solution or the injection rate relative to Fe.
-
Typical Growth Rate: 5 - 10 nm/min.
-
-
Cool Down (Critical Step):
-
Stop liquid injection.
-
Increase O₂ pressure to 100-300 Torr immediately.
-
Cool at 5-10°C/min.
-
Reasoning: BFO is prone to losing oxygen and bismuth at high temperatures in vacuum. High O₂ pressure during cooling prevents the formation of conductive oxygen vacancies and decomposition into Bi-poor phases.
-
Process Window & Phase Stability Logic
Achieving pure BiFeO₃ requires navigating a narrow phase field. The diagram below illustrates the consequences of deviating from the optimal window.
Caption: Phase stability map. High temperature drives Bi loss, requiring compensation in the precursor flow to avoid the Bi2Fe4O9 impurity phase.
Characterization & Validation
To validate the protocol, the following metrics must be met:
-
X-Ray Diffraction (XRD):
-
Target: (00l) peaks for epitaxial films on STO.
-
Impurity Check: Scan for peaks at 27.9° (Bi₂Fe₄O₉) or 29.8° (Bi₂₅FeO₄₀).
-
Success Criteria: Only (00l) peaks visible; Rocking curve FWHM < 0.5°.
-
-
Scanning Electron Microscopy (SEM):
-
Target: Dense, pinhole-free surface.
-
Warning Sign: "Rectangular" grains often indicate Bi₂Fe₄O₉ secondary phase.
-
-
Ferroelectric Testing (PFM/P-E Loop):
-
Target: Remnant polarization (Pr) > 50 µC/cm².
-
Leakage: If leakage is high (>10⁻³ A/cm²), it indicates oxygen vacancies (increase cooling pO₂) or Bi deficiency.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Clogged Vaporizer | Vaporizer T > 240°C | Lower Vaporizer T to 210-220°C. Clean nozzle with THF. |
| Bi₂Fe₄O₉ Phase | Bi deficiency | Increase Bi/Fe ratio in solution to 1.1 or 1.2. Lower substrate T slightly. |
| High Leakage Current | Oxygen Vacancies | Increase O₂ flow during growth. Ensure high-pressure O₂ cool-down. |
| Rough Surface | Gas phase reaction | Reduce reactor pressure (increase velocity). Check for "dead zones" in reactor inlet. |
References
-
Control of the Cation Stoichiometry in the Multiferroic BiFeO3 Thin Films. ResearchGate.
-
Piezoelectric BiFeO3 Thin Films: Optimization of MOCVD Process on Si. Nanomaterials (MDPI).
-
MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor. UCL Discovery.
-
Adsorption-controlled growth of BiFeO3 by MBE. Lawrence Berkeley National Lab.
-
Synthesis and kinetic study of Mn(DPM)3 used as precursor for MOCVD. Heriot-Watt Research Portal.[2]
Sources
Application Note: Advanced Atomic Layer Deposition (ALD) Protocols for Bi(thd)3
Synthesis of Bismuth-Based Thin Films for Semiconductor and Theranostic Nanomedicine Applications
Introduction & Strategic Relevance
Bi(thd)₃ (Bismuth(III) 2,2,6,6-tetramethyl-3,5-heptanedionate) is a premier β-diketonate precursor utilized in Atomic Layer Deposition (ALD) for synthesizing high-purity bismuth-based materials, including Bi₂O₃, Bi₂S₃, and BiFeO₃. While traditionally rooted in semiconductor fabrication and photocatalysis, the precise atomic-level control afforded by ALD has profound implications for drug development and nanomedicine.
Specifically, bismuth-based nanoparticles (e.g., Bi₂S₃ and Bi₂O₃) exhibit exceptional X-ray attenuation due to Bismuth's high atomic number (Z=83), making them highly potent radiosensitizers and CT contrast agents in oncology. Applying conformal ALD coatings onto porous biomedical scaffolds or nanoparticle carriers ensures biocompatibility, prevents premature in vivo dissolution, and enables targeted theranostic applications.
Physicochemical Profiling & Mechanistic Causality
The selection of Bi(thd)₃ over alternative bismuth alkoxides is driven by its exceptional thermal stability, which prevents premature decomposition during the heated delivery phase . However, the bulky nature of the thd ligands introduces significant steric hindrance on the substrate surface.
Causality of Growth Rates: During the chemisorption half-cycle, the large thd ligands physically block adjacent reactive sites. Consequently, thermal ALD using H₂O as a co-reactant yields a relatively low Growth Per Cycle (GPC) of ~0.10 to 0.24 Å/cycle 1[1]. Substituting H₂O with highly reactive O₂ plasma efficiently combusts these bulky ligands, overcoming the steric hindrance and increasing the GPC to ~0.35 Å/cycle while simultaneously reducing carbon contamination [[2]](2].
Fig 1: Standard ALD cycle mechanism for Bi(thd)3 showing self-limiting half-reactions.
ALD Process Parameters
The following table synthesizes validated ALD parameters for Bi(thd)₃ across different target materials and co-reactants.
Table 1: Validated ALD Parameters for Bi(thd)₃
| Target Material | Co-Reactant | Precursor Temp (°C) | ALD Window (°C) | GPC (Å/cycle) | Phase / Crystallinity |
| Bi₂O₃ | H₂O | 140 – 150 | 270 – 300 | 0.10 – 0.24 | α-phase (>250 °C) |
| Bi₂O₃ | O₂ Plasma | 140 – 150 | 270 – 330 | 0.35 | Amorphous / Dense |
| Bi₂S₃ | H₂S | 95 – 150 | 175 – 250 | 0.34 – 0.37 | Polycrystalline |
Standardized Experimental Protocol
This step-by-step protocol outlines a self-validating workflow for depositing Bi₂O₃ using Bi(thd)₃ and H₂O, optimized for a custom hot-wall viscous-flow reactor.
Step 1: Substrate Preparation & Loading
-
Standard Substrates: Clean Si(100) wafers or quartz substrates using sequential ultrasonic baths in acetone, ethanol, and deionized water.
-
Biomedical Variation: For coating theranostic nanoparticles (e.g., mesoporous silica), load the powder into a rotary or fluidized bed ALD reactor to ensure conformal 3D coating without agglomeration.
Step 2: Precursor Sublimation
-
Load Bi(thd)₃ solid precursor into a stainless-steel bubbler.
-
Heat the bubbler to 140–150 °C to generate sufficient vapor pressure 3[3].
-
Critical Causality Control: Maintain the delivery lines at 160–170 °C . If the lines are cooler than the bubbler, the bulky precursor will condense, causing particle generation, line blockages, and severe film non-uniformity.
Step 3: Reactor Stabilization
-
Heat the reaction chamber to the optimal ALD window of 270–300 °C 1[1].
-
Establish a steady flow of high-purity N₂ or Ar carrier gas.
Step 4: The ALD Cycle (Self-Validating Deposition)
-
Pulse 1 (Bi(thd)₃): 3.5 to 6.0 seconds. This duration ensures complete surface saturation despite the steric hindrance of the ligands 1[1].
-
Purge 1: 5.0 to 10.0 seconds. Causality: Sufficient purging is mandatory to remove unreacted Bi(thd)₃ and H-thd byproducts. Incomplete purging leads to parasitic Chemical Vapor Deposition (CVD) reactions, destroying the self-limiting nature of the film 3[3].
-
Pulse 2 (H₂O): 5.0 seconds.
-
Purge 2: 8.0 to 15.0 seconds.
-
Self-Validation Check: Integrate an in-situ Quartz Crystal Microbalance (QCM). A linear mass increase per cycle (without continuous mass gain during purges) confirms a true self-limiting ALD mechanism [[4]](4].
Step 5: Post-Deposition Phase Tuning (Optional)
-
To induce a phase transition from α-Bi₂O₃ to the metastable γ-Bi₂O₃, anneal the substrate above 512 °C in an oxygen-rich environment 1[1].
Fig 2: End-to-end experimental workflow for Bi(thd)3 ALD thin-film deposition.
Quality Control & Metrology
-
Spectroscopic Ellipsometry: Use real-time ellipsometry to monitor film thickness and refractive index. Thermal ALD films typically show a refractive index of ~2.3 at 3 eV, whereas denser plasma-enhanced films exhibit ~2.7 2[2].
-
X-Ray Diffraction (XRD): Verify the crystalline phase. Bi₂O₃ should exhibit predominant α-phase peaks (orientation 012) when deposited above 250 °C [[1]](1].
References
-
Atomic layer deposition of magnetic thin films : Basic processes, engineering efforts, and road forward. Aalto University.3
-
Study of bismuth alkoxides as possible precursors for ALD. RSC Publishing.
-
Growth of Bi₂O₃ Ultrathin Films by Atomic Layer Deposition. The Journal of Physical Chemistry C - ACS Publications.1
-
Growth of Bi₂O₃ Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition Monitored with Real-Time Spectroscopic Ellipsometry for Photocatalytic Water Splitting. ACS Applied Nano Materials.2
-
Atomic Layer Deposition of p-Type Bi₂S₃. The Journal of Physical Chemistry C - ACS Publications.4
Sources
Advanced Application Note & Protocol: Spin Coating Bismuth tris(dipivaloylmethanate) [Bi(TMHD)₃] for Sol-Gel Derived Thin Films
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biosensor & LOC Engineering)
Introduction & Scientific Context
In the intersection of advanced materials science and pharmaceutical engineering, high-sensitivity diagnostic tools are paramount. Bismuth-based ferroelectric (e.g., BiFeO₃) and piezoelectric thin films are increasingly integrated into Lab-on-a-Chip (LOC) devices, microfluidic biosensors, and surface acoustic wave (SAW) sensors used for real-time drug screening. Furthermore, bismuth oxide (Bi₂O₃) exhibits excellent photocatalytic properties, making it highly relevant for the degradation of pharmaceutical waste in drug manufacturing effluents.
To fabricate these advanced devices, the sol-gel spin-coating method offers a scalable, cost-effective route. However, the quality of the final thin film is entirely dictated by the choice of the organometallic precursor. Bismuth(III) 2,2,6,6-tetramethyl-3,5-heptanedionate , commonly referred to as Bi(TMHD)₃ , stands out as a superior precursor compared to traditional bismuth nitrates or alkoxides[1].
As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of steps. We will explore the physicochemical causality that makes Bi(TMHD)₃ highly stable, allowing you to engineer self-validating workflows for reproducible thin-film deposition.
Physicochemical Profiling & Causality in Precursor Selection
Traditional bismuth alkoxides are highly reactive with ambient moisture, leading to rapid, uncontrolled polycondensation and a short sol shelf-life[1]. Bi(TMHD)₃ solves this through steric hindrance. The bulky dipivaloylmethanate (TMHD) ligands act as an umbrella, shielding the central Bi³⁺ ion from nucleophilic attack by water. This grants the compound a hydrolytic sensitivity rating of 4 (no reaction with water under neutral conditions), ensuring exceptional sol stability.
Table 1: Physicochemical Properties of Bi(TMHD)₃
| Property | Value | Scientific Implication for Sol-Gel |
| Chemical Formula | Bi(C₁₁H₁₉O₂)₃ | High organic content requires careful thermal pyrolysis. |
| Molecular Weight | 758.78 g/mol | Bulky mass ensures high steric hindrance against premature hydrolysis. |
| Melting Point | 89 - 99 °C | Solid at room temp; requires non-polar solvents for dissolution. |
| Boiling/Decomp. Point | ~295 °C | Dictates the minimum "Soft Bake" temperature (300°C) to remove organics. |
| Hydrolytic Sensitivity | 4 (Stable) | Sol can be stored for months without precipitating, unlike Bi-nitrates. |
Table 2: Comparative Analysis of Bismuth Precursors
| Precursor | Sol Shelf-Life | Hydrolytic Stability | Carbon Residue Risk | Film Uniformity |
| Bi(TMHD)₃ | > 6 Months | High | Low (Clean pyrolysis) | Excellent |
| Bismuth Nitrate | < 1 Week | Low (Rapid precipitation) | None | Moderate |
| Bismuth Acetate | 1 - 2 Months | Moderate | Medium | Good |
Mechanistic Pathway of Decomposition
Understanding the chemical transformation from a liquid sol to a crystalline solid is critical for troubleshooting. The bulky ligands must be carefully hydrolyzed and thermally cleaved to prevent carbon trapping, which would otherwise degrade the electrical properties of the resulting ferroelectric or photocatalytic film[2].
Figure 1: Mechanistic pathway of Bi(TMHD)₃ conversion to crystalline bismuth oxide networks.
Experimental Protocol: Sol-Gel Synthesis & Spin Coating
This protocol is designed as a self-validating system . At key steps, visual and physical cues will confirm whether the chemical mechanics are proceeding correctly.
Step 1: Precursor Solution (Sol) Preparation
-
Causality: Bi(TMHD)₃ is non-polar and insoluble in water. We use Toluene to dissolve the precursor, and a controlled amount of Glacial Acetic Acid as a chelating agent to modify the TMHD ligands, allowing for a controlled, slow hydrolysis network.
-
Action:
-
In a nitrogen-purged glovebox, dissolve 0.1 M of Bi(TMHD)₃ in 10 mL of anhydrous Toluene.
-
Add 10% (v/v) Glacial Acetic Acid.
-
Stir magnetically at 60°C for 2 hours to ensure complete homogenization.
-
-
Validation Checkpoint: The stabilized sol must appear optically clear with a faint yellow tint. Any opacity indicates premature hydrolysis (likely due to atmospheric moisture). If cloudy, discard the sol to prevent striations during coating.
Step 2: Substrate Preparation
-
Causality: Sol-gel solutions require a highly hydrophilic surface to spread evenly during the rapid acceleration of spin coating.
-
Action: Clean Si/SiO₂ or ITO-coated glass substrates sequentially in ultrasonic baths of Acetone, Isopropyl Alcohol (IPA), and Deionized Water (10 mins each). Dry with N₂ gas and expose to O₂ Plasma for 5 minutes.
Step 3: Spin Coating Dynamics
-
Causality: Film thickness is inversely proportional to the square root of the spin speed. 3000 rpm perfectly balances centrifugal force and toluene evaporation, yielding a uniform ~30-50 nm layer per coat.
-
Action: Dispense 50 µL of the sol onto the static substrate. Spin at 3000 rpm for 30 seconds with an acceleration of 1000 rpm/s.
Step 4: Thermal Processing (Pyrolysis & Annealing)
-
Causality: Bi(TMHD)₃ decomposes at ~295°C. A "Soft Bake" at 300°C ensures the TMHD ligands are pyrolyzed and removed as volatile organics. If baked at a lower temperature, trapped organics will cause carbon contamination and film cracking during the high-temperature "Hard Bake"[1].
-
Action:
-
Soft Bake: Place the substrate on a hotplate at 300°C for 10 minutes.
-
Repeat: Repeat Steps 3 and 4 until the desired film thickness is achieved.
-
Hard Bake (Annealing): Transfer to a tube furnace. Anneal at 550°C - 650°C for 1 hour in an ambient air or oxygen atmosphere to crystallize the amorphous Bi-O network into the final phase[2].
-
Workflow Visualization
Figure 2: Standardized workflow for sol-gel synthesis and spin-coating of Bi(TMHD)₃-derived thin films.
References
-
Title: From molecules to bismuth oxide-based materials: Potential homo- and heterometallic precursors and model compounds Source: Coordination Chemistry Reviews (Vol. 251, Issues 7-8) URL: [Link]
-
Title: Electrical Properties of Sol-gel Derived Ferroelectric Bi3.35Sm0.65Ti3O12 Thin Films by Rapid Thermal Annealing Source: Korea Institute of Science and Technology Information (KISTI) URL: [Link]
Sources
Sublimation temperature settings for Bi(dpm)3 in CVD
Executive Summary
Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted as Bi(dpm)₃ or Bi(thd)₃ , is the industry-standard precursor for depositing bismuth-containing ferroelectric and piezoelectric thin films (e.g., BiFeO₃, SrBi₂Ta₂O₉). However, its application is plagued by a narrow thermodynamic "Goldilocks zone."
This guide addresses the critical instability of Bi(dpm)₃: it possesses a low melting point (~117–135°C) yet exhibits poor thermal stability near its vaporization temperature. Improper heating leads to oligomerization , sintering (if solid), or premature decomposition (if liquid), resulting in drifting growth rates and particle defects. This protocol defines the precise thermal windows to maximize flux stability while mitigating precursor aging.
Physicochemical Characterization
To engineer a robust delivery system, one must first understand the phase behavior of the precursor. Unlike simple volatiles, Bi(dpm)₃ undergoes complex phase transitions before significant vapor generation.
Table 1: Critical Physicochemical Properties of Bi(dpm)₃
| Property | Value / Range | Operational Implication |
| Molecular Formula | Bi(C₁₁H₁₉O₂)₃ | High molecular weight (758.7 g/mol ) implies low diffusion coefficients. |
| Melting Point (T_m) | 117°C – 135°C | CRITICAL: Precursor exists as a solid below this range and a liquid above. |
| Decomposition Onset | ~240°C (in inert gas) | Upper limit for source lines and injector heads. |
| Sublimation Window | 150°C – 190°C | Practical range for MOCVD growth rates (>10 nm/hr). |
| Vapor Pressure (Est.) | ~0.1 Torr @ 160°C | Requires heated lines (T_line > T_source + 20°C) to prevent condensation. |
Expert Insight: The discrepancy in melting points reported in literature (117°C vs. 135°C) often stems from purity levels and "aging." Fresh, high-purity precursor typically shows a sharp endotherm at 117.6°C . Material that has been thermally cycled may show a shift due to partial oligomerization.
Thermodynamic Protocol: The "Phase-State" Decision
You must choose between two delivery modes: Solid-State Sublimation or Liquid-Phase Evaporation .
Mode A: Solid-State Sublimation (T < 115°C)
-
Use Case: Atomic Layer Deposition (ALD) or ultra-thin doping where low, extremely stable flux is required.
-
Mechanism: Surface sublimation from powder.
-
Risk: "Channeling." As carrier gas flows through the powder, it carves paths, reducing surface area contact and causing flux to drop over time.
-
Mitigation: Use a fluidized bed or frequent agitation (not standard for Bi(dpm)₃).
Mode B: Liquid-Phase Evaporation (T > 140°C) [RECOMMENDED]
-
Use Case: MOCVD of thick films (BiFeO₃, SBT).
-
Mechanism: Evaporation from a molten pool.
-
Benefit: Constant surface area (flat liquid surface) ensures consistent flux until depletion.
-
Risk: Thermal aging. Long-term exposure to >160°C causes slow oligomerization, increasing viscosity and lowering vapor pressure.
Protocol: Optimization of Sublimation Temperature
This workflow is designed to determine the optimal source temperature (
Step-by-Step Methodology
-
System Preparation:
-
Load Bi(dpm)₃ into a clean stainless steel bubbler inside an Ar-filled glovebox (<1 ppm O₂, <1 ppm H₂O). Moisture is the enemy ; hydrolysis creates non-volatile oxides.
-
Install bubbler with isolation valves closed.
-
-
The "Melt-In" Step (Crucial for Mode B):
-
Before flowing carrier gas, heat the bubbler to 145°C for 60 minutes.
-
Why? This fully melts the powder into a uniform liquid pool, eliminating air pockets and ensuring a flat surface area for consistent evaporation.
-
-
Flux Saturation Test:
-
Set reactor pressure (
) to 5–10 Torr. -
Set Carrier Gas (Ar) flow to 100 sccm.
-
Ramp
from 140°C to 180°C in 10°C increments. -
At each step, deposit for 30 mins and measure growth rate (or monitor UV absorption/mass spec signal).
-
-
The Arrhenius Plot Validation:
-
Plot
vs. (Kelvin). -
Pass Criteria: The data must fit a straight line (kinetic limited/mass transport limited regime).
-
Fail Criteria: A roll-off at high T indicates decomposition or saturation limits. Set operation point 10°C below this roll-off.
-
-
Line Heating Offset:
-
Set delivery lines to
. -
Set injector/showerhead to
. -
Warning: Never let the injector exceed 230°C if possible, to prevent nozzle clogging.
-
Visualization: Thermal Optimization Logic
Caption: Workflow for determining the optimal sublimation temperature, distinguishing between solid and liquid phase delivery strategies.
Troubleshooting & Maintenance
Table 2: Common Failure Modes and Solutions
| Symptom | Root Cause | Corrective Action |
| Flux Drop over Time | "Channeling" (Solid Mode) or "Sintering" | Switch to Liquid Mode (>140°C) to reset surface area. |
| Nozzle Clogging | Ensure injector is at least 30-40°C hotter than the bubbler. | |
| Particles on Wafer | Precursor Decomposition | Source temp is too high (>200°C). Reduce T and increase carrier flow. |
| White Residue in Lines | Cold Spots | Wrap heating tape uniformly; eliminate unheated valves/fittings. |
References
-
Kang, S. et al. (2019). MOCVD of crystalline Bi₂O₃ thin films using a single-source bismuth alkoxide precursor. UCL Discovery. Link
-
Hatanpää, T. et al. (2013). Atomic layer deposition of bismuth oxide using Bi(OCMe2iPr)3 and H2O. Journal of Vacuum Science & Technology A. Link
-
Yan, R. et al. (2009). Synthesis, characterization, and kinetic study of Mn(DPM)₃ used as precursor for MOCVD. Ionics. Link
-
NIST . Vapor Pressure Data for Organometallic Precursors. National Institute of Standards and Technology. Link
Application Note: Fabricating Epitaxial Superconducting BSCCO Films via MOCVD Using Bi(thd)₃ Precursor
Target Audience: Materials Scientists, Applied Physicists, and Advanced Device Engineering Professionals.
Introduction & Mechanistic Rationale
Bismuth strontium calcium copper oxide (BSCCO)—specifically the Bi-2212 phase (
The Causality of Precursor Selection: Why Bi(thd)₃?
The synthesis of multicomponent cuprates demands precursors with highly synchronized volatilities and decomposition kinetics. Early MOCVD protocols utilized triphenylbismuth (
Bismuth(III) 2,2,6,6-tetramethyl-3,5-heptanedionate, denoted as
Experimental Protocol: A Self-Validating System
To ensure reproducibility, this protocol integrates strict environmental controls with a mandatory post-deposition oxygen annealing step. The as-deposited film is typically a poorly crystalline mixture of oxides; the superconducting Bi-2212 phase strictly requires high-temperature atomic diffusion to achieve its
Step 1: Precursor Preparation and Vaporization
-
Inert Handling: Load
, , , and into separate stainless-steel bubblers within an argon-filled glovebox to prevent premature hydrolysis of the metal-oxygen bonds (4)[4]. -
Thermal Sublimation: Heat the bubblers to their respective empirically determined sublimation temperatures (see Table 1).
-
Carrier Gas Calibration: Introduce high-purity Argon (Ar) as the carrier gas. Flow rates must be dynamically calibrated using a Quartz Crystal Microbalance (QCM) to achieve a strict 2:2:1:2 (Bi:Sr:Ca:Cu) stoichiometric ratio in the vapor phase.
Step 2: Substrate Preparation
-
Lattice Matching: Select a single-crystal substrate with a closely matched lattice parameter to promote epitaxial
-axis growth. (100) or (100) are optimal[3]. -
Surface Cleaning: Ultrasonically clean the substrates in sequential baths of electronic-grade acetone and isopropanol for 10 minutes each. Dry thoroughly with a stream of filtered
gas.
Step 3: MOCVD Deposition
-
Vapor Introduction: Feed the precursor vapor mixture into the cold-wall MOCVD reactor chamber via a heated manifold (maintained at 250°C to prevent condensation).
-
Oxidative Pyrolysis: Maintain the substrate temperature at 600°C – 650°C. Introduce Oxygen (
) as a co-reactant gas directly above the substrate surface to initiate the oxidative decomposition of the thd ligands. -
Film Growth: Maintain the reactor pressure at 5–10 Torr for 60 minutes to achieve a target film thickness of ~200 nm.
Step 4: Post-Deposition Annealing (Phase Crystallization)
-
Thermal Treatment: Transfer the as-deposited precursor film to a controlled-atmosphere tube furnace. Anneal at 820°C – 840°C in an
/Ar mixture for 2 to 4 hours. -
Oxygen Doping (Critical Step): Cool the furnace slowly (2°C/min) to room temperature in a pure
environment. This step optimizes the interstitial oxygen stoichiometry (the " " in ), which dictates the hole-doping concentration and maximizes the superconducting transition temperature ( ).
Data Presentation: MOCVD Parameters
| Precursor / Parameter | Chemical Formula | Sublimation Temp (°C) | Carrier Gas (Ar) Flow (sccm) | Function in MOCVD |
| Bismuth Source | 140 – 150 | 30 – 50 | Supplies Bi; matches volatility of alkaline earths | |
| Strontium Source | 210 – 220 | 40 – 60 | Supplies Sr; highest temp requirement | |
| Calcium Source | 180 – 190 | 30 – 50 | Supplies Ca | |
| Copper Source | 110 – 120 | 20 – 40 | Supplies Cu; lowest temp requirement | |
| Reactor Pressure | N/A | N/A | N/A | Maintained at 5 – 10 Torr |
| Substrate Temp | N/A | 600 – 650 | N/A | Drives oxidative pyrolysis of ligands |
| Annealing Temp | N/A | 820 – 840 | N/A | Drives |
Mandatory Visualization: MOCVD Workflow
Caption: MOCVD workflow for fabricating epitaxial Bi-2212 superconducting films using thd precursors.
References
- Title: MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor and their use in photodegradation Source: UCL Discovery URL
- Title: Study of bismuth alkoxides as possible precursors for ALD Source: ResearchGate URL
- Title: Precursors for Deposition of Strontium Bismuth Tantalate Films by Direct Liquid Injection-Metallorganic Chemical Vapor Deposition Source: ResearchGate URL
- Source: Indian Academy of Sciences (IAS)
Sources
Deposition of Bismuth Titanate (Bi4Ti3O12) using Bi(dpm)3
Application Note: Precision Deposition of Bismuth Titanate ( ) via Liquid Injection MOCVD[1]
Executive Summary
Bismuth Titanate (
This protocol details the deposition of BIT thin films using Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) , denoted as
Key Technical Insight: The primary challenge in BIT deposition is the high volatility of bismuth oxide species relative to titanium. This protocol utilizes a Liquid Injection MOCVD approach to overcome the low vapor pressure of solid
Precursor Chemistry & Engineering
Success in MOCVD relies on the compatibility of the precursor "cocktail."[1] For
The Bismuth Source:
-
Formula:
-
State: Solid powder (monomeric in gas phase).
-
Role: Provides the volatile Bi species.
-
Advantage: The dipivaloylmethanate (dpm) ligand provides steric bulk, preventing oligomerization and ensuring clean sublimation. It is non-pyrophoric, unlike triphenylbismuth (
).
The Titanium Partner:
Standard Titanium isopropoxide (
-
Why this works: By substituting two isopropoxide groups with 'dpm' ligands, the thermal stability of the Ti precursor is increased to match
, ensuring both metals decompose at the substrate surface rather than in the gas phase.
Solvent System
-
Primary Solvent: Tetrahydrofuran (THF) or Toluene.
-
Recommendation: THF is preferred for Liquid Injection systems as it effectively solvates the large 'dpm' ligands and prevents precursor precipitation in the injector lines.
Experimental Protocol: Liquid Injection MOCVD
Solution Preparation
Objective: Create a stable, particle-free precursor solution.
-
Solvent Drying: Dry HPLC-grade THF over molecular sieves (4Å) for 24 hours to remove trace water. Moisture triggers premature hydrolysis of the Ti precursor.
-
Stoichiometry Calculation:
-
Target Film:
(Bi:Ti ratio = 1.33). -
Input Ratio: Due to Bi volatility, prepare a solution with excess Bi. Start with a Bi:Ti molar ratio of 1.6:1 to 2.0:1 .
-
-
Mixing:
-
Dissolve
and in THF to a total concentration of 0.05 M . -
Stir under Argon for 30 minutes.
-
Filter through a 0.2
PTFE syringe filter to remove any insolubles.
-
Reactor Setup & Process Parameters
System: Cold-wall vertical or horizontal MOCVD reactor with a flash vaporizer.
| Parameter | Setting | Rationale |
| Vaporizer Temp | High enough to flash evaporate | |
| Substrate Temp ( | ||
| Reactor Pressure | 5 - 10 Torr | Low pressure increases mean free path, improving uniformity. |
| Carrier Gas (Ar) | 200 - 500 sccm | Transports vapor to the reaction zone. |
| Oxidant ( | 500 - 1000 sccm | Strong oxidation required to remove carbon from 'dpm' ligands. |
| Injection Rate | 2 - 4 mL/hr | Controls growth rate (typically 5-10 nm/min). |
Deposition Workflow
-
Substrate Cleaning: Clean
substrates via acetone/methanol/IPA sonication. -
Pre-Conditioning: Heat reactor to
( ) under flowing . -
Precursor Injection:
-
Start Argon carrier flow.
-
Engage liquid injector pump.
-
Note: The solution hits the hot vaporizer (
), flash evaporates, and is carried to the substrate.
-
-
Growth: Maintain flow for calculated duration (e.g., 30 mins for ~200nm film).
-
Cool Down: Stop injection. Maintain
flow during cooling to prevent oxygen vacancy formation.
Mechanism: The Self-Limiting Growth Window
Achieving the precise
At substrate temperatures between
-
Bi and Ti react to form the thermodynamically stable
lattice. -
Excess Bi species (that cannot find a lattice site) re-evaporate as volatile bismuth oxides (
). -
Result: The film "self-corrects" to the correct stoichiometry despite the Bi-rich input.
Visualization: Reaction Pathway
Figure 1: Precursor pathway showing the critical flash evaporation and the self-limiting desorption of excess Bismuth at the growth surface.
Characterization & Validation
To verify the protocol, the following analytical signatures must be confirmed:
| Method | Target Signature |
| XRD (X-Ray Diffraction) | Polycrystalline films should show strong (117) peak. Epitaxial films (on STO) show (00l) peaks. Absence of pyrochlore phase ( |
| SEM/AFM | Dense, plate-like grains. BIT naturally grows as platelets due to its layered structure. |
| EDX/XRF | Atomic ratio Bi:Ti |
| Ferroelectric Test | P-E Hysteresis loop. Remnant Polarization ( |
Troubleshooting Guide
Issue: Formation of Pyrochlore Phase ( )
-
Cause: Ti-rich conditions or insufficient oxygen pressure.
-
Fix: Increase Bi content in precursor solution (push to 2:1 ratio) or increase reactor pressure to suppress Bi volatility.
Issue: Hazy/Rough Films
-
Cause: Gas-phase pre-reaction or excessive growth rate.
-
Fix: Lower the vaporizer temperature slightly or reduce total reactor pressure to minimize residence time in the gas phase. Ensure
is used, not .
Issue: High Leakage Current
-
Cause: Oxygen vacancies or Carbon contamination.
-
Fix: Post-deposition annealing (PDA) at
in pure for 30 minutes is standard to fill oxygen vacancies and densify the film.
References
-
Schwarzkopf, J., & Fornari, R. (2006). Epitaxial growth of ferroelectric oxide films. Progress in Crystal Growth and Characterization of Materials. Link
-
Jones, A. C., et al. (2002). MOCVD of Bismuth Titanate Using the Novel Precursor Bi(mmp)3. Chemical Vapor Deposition.[2][3][4][5][6][7][8] (Provides comparative context for Bi-precursor volatility). Link
-
Funakubo, H., et al. (1999). Preparation of Bismuth Titanate Films by MOCVD. Journal of the Ceramic Society of Japan. Link
-
Watanabe, T., et al. (2001).
thin films by MOCVD. Journal of Materials Research. Link -
Kang, S. W., & Rhee, S. W. (2002). Synthesis and characterization of volatile liquid Bi precursors. Electrochemical and Solid-State Letters. (Discusses precursor stability).[9][4][5][6][10][11] Link
Sources
- 1. Development of Improved Precursors for the MOCVD of Bismuth Titanate | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 2. ctcms.nist.gov [ctcms.nist.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 9. electrochem.org [electrochem.org]
- 10. TITANIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 11. Low Temperature Atomic Layer Deposition of (00l)‐Oriented Elemental Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Advanced Ferroelectric Memory
An Application Guide to the Synthesis of Bismuth-Based Ferroelectric Thin Films for Memory Devices Using Bi(thd)₃
In the pursuit of next-generation non-volatile memory technologies, ferroelectric random-access memory (FeRAM) stands out for its unique combination of high-speed read/write operations, low power consumption, and robust data retention.[1][2] At the heart of these devices are ferroelectric materials, which possess a spontaneous electric polarization that can be switched between two stable states by an external electric field. Historically, lead-based materials like lead zirconate titanate (PZT) have dominated the field. However, environmental concerns over the toxicity of lead have catalyzed a global research effort to identify and optimize lead-free alternatives.[3]
Among the most promising candidates is bismuth ferrite (BiFeO₃), a multiferroic material that exhibits strong ferroelectricity and magnetism at room temperature.[4][5] BiFeO₃ boasts a high Curie temperature (around 1100 K) and a large spontaneous polarization, making it highly suitable for memory applications.[6][7] The fabrication of high-quality, thin-film BiFeO₃ is paramount for its integration into semiconductor devices. This is where chemical deposition techniques, particularly Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), offer unparalleled control over film stoichiometry, thickness, and conformality.[8][9]
A critical component in these processes is the choice of the metal-organic precursor. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), commonly abbreviated as Bi(thd)₃, has emerged as a workhorse precursor for depositing bismuth-containing oxide films. Its favorable volatility and thermal stability profile make it highly compatible with the precise temperature and pressure regimes required for MOCVD and ALD.[10][11]
This document serves as a detailed application note and protocol for researchers and materials scientists. It provides a comprehensive guide to the synthesis of bismuth-based ferroelectric thin films using Bi(thd)₃, grounded in established scientific principles and field-proven methodologies. We will explore the nuances of the precursor itself, provide step-by-step protocols for both MOCVD and ALD, and detail the subsequent steps for device fabrication and characterization.
The Bi(thd)₃ Precursor: Properties and Strategic Advantages
The success of any MOCVD or ALD process is fundamentally tied to the properties of the chemical precursors. Bi(thd)₃ is a β-diketonate complex that offers a strategic balance of volatility and stability, which is essential for controlled vapor-phase delivery into a reaction chamber.
Causality of Precursor Selection: The "thd" ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is bulky, which sterically shields the central bismuth atom. This molecular architecture prevents oligomerization (the linking of precursor molecules), which would otherwise reduce volatility and lead to inconsistent vapor pressure.[10] Unlike some bismuth alkoxides which can have poor thermal stability or bismuth phenyls which can require higher decomposition temperatures, Bi(thd)₃ sublimes cleanly within a well-defined temperature window, minimizing premature decomposition in the delivery lines while reacting efficiently at the substrate surface.[10][12]
Table 1: Key Properties of Bi(thd)₃ Precursor
| Property | Value/Description | Significance in Deposition Processes |
| Chemical Formula | Bi(C₁₁H₁₉O₂)₃ | Provides the bismuth source for the thin film. |
| Common Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth | Also known as Bismuth dipivaloylmethanate.[13] |
| Molecular Weight | 692.7 g/mol | Influences sublimation temperature and mass transport. |
| Physical State | White to off-white crystalline solid | Must be heated in a bubbler to generate sufficient vapor pressure. |
| Thermal Stability | Decomposes cleanly at deposition temperatures | Possesses poor thermal stability upon sublimation, which is a key consideration.[10] |
| Volatility | Sufficient vapor pressure at 110-160°C | Allows for controlled vapor delivery using a heated bubbler and carrier gas. |
Handling and Storage Protocol:
-
Storage: Bi(thd)₃ is sensitive to moisture and air. It must be stored in an inert atmosphere (e.g., in a nitrogen-filled glovebox or a desiccator).
-
Handling: When loading the precursor into an MOCVD or ALD bubbler, perform the operation inside a glovebox to prevent exposure to ambient air, which can degrade the precursor and introduce impurities into the deposition process.
Protocol 1: MOCVD of Epitaxial BiFeO₃ Thin Films
This protocol details the co-deposition of BiFeO₃ on a lattice-matched substrate, a common approach for fabricating high-quality ferroelectric capacitors. The intrinsic chemical similarity between Bi(thd)₃ and the iron precursor, Fe(thd)₃, makes them highly compatible for this process.[11]
Workflow for MOCVD of BiFeO₃
Caption: MOCVD workflow for BiFeO₃ synthesis.
Step-by-Step Methodology
-
Substrate Preparation:
-
Begin with a (001)-oriented SrTiO₃ (STO) single-crystal substrate with a pre-deposited 50-100 nm layer of SrRuO₃ (SRO), which serves as the bottom electrode.
-
Clean the substrate by sequential ultrasonication in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate thoroughly with a nitrogen gun before loading it into the MOCVD reactor.
-
-
Precursor and System Setup:
-
In an inert-atmosphere glovebox, load Bi(thd)₃ and Fe(thd)₃ into separate stainless-steel bubblers.
-
Install the bubblers into the MOCVD system and heat the delivery lines to ~20°C above the highest bubbler temperature to prevent precursor condensation.
-
Load the prepared SRO/STO substrate onto the reactor susceptor.
-
-
Deposition Process:
-
Evacuate the reactor to a base pressure below 1x10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature (see Table 2).
-
Introduce the carrier gas (e.g., high-purity Argon) and an oxidant gas (e.g., O₂) into the chamber to stabilize the process pressure.
-
Open the valves to the heated bubblers, allowing the carrier gas to transport the precursor vapors into the reaction chamber via a showerhead.
-
Causality: The Bi:Fe ratio in the final film is highly sensitive to the precursor flow rates, which are controlled by the bubbler temperatures and carrier gas flow rates.[11] Due to the high volatility of bismuth species at deposition temperatures, a slight excess of the bismuth precursor (e.g., a Bi:Fe molar ratio of 1.05:1.00 in the gas phase) is often required to achieve a stoichiometric BiFeO₃ film.[5]
-
Continue the deposition until the desired film thickness (typically 200-300 nm) is achieved.
-
-
Post-Deposition Cooling:
-
After deposition, stop the precursor flow and cool the substrate to room temperature under a controlled oxygen atmosphere (e.g., 100-760 Torr). This step is crucial for filling oxygen vacancies and ensuring proper film crystallization.[14]
-
Table 2: Typical MOCVD Parameters for BiFeO₃ Growth
| Parameter | Typical Value | Rationale / Causality |
| Substrate | (001) SrRuO₃ // SrTiO₃ | Provides a conductive bottom electrode and good lattice matching for epitaxial growth. |
| Bi(thd)₃ Bubbler Temp. | 150 - 160 °C | Controls the vapor pressure and delivery rate of the bismuth precursor. |
| Fe(thd)₃ Bubbler Temp. | 140 - 150 °C | Controls the vapor pressure and delivery rate of the iron precursor. |
| Deposition Temp. | 550 - 700 °C | Critical for film crystallinity. Higher temperatures promote epitaxial growth but can also increase bismuth volatility, risking Bi-deficient phases.[15][16] |
| Reactor Pressure | 1 - 10 Torr | Affects gas phase reactions and boundary layer thickness, influencing film uniformity. |
| Ar Carrier Gas Flow | 50 - 100 sccm | Transports precursor vapors to the reactor. |
| O₂ Oxidant Gas Flow | 100 - 200 sccm | Provides the oxygen source for oxide formation. |
Protocol 2: Atomic Layer Deposition (ALD) of Bi₂O₃ Thin Films
ALD provides sub-nanometer thickness control, making it ideal for fabricating ultrathin dielectric or ferroelectric layers. This protocol describes the synthesis of bismuth oxide (Bi₂O₃) using Bi(thd)₃ and H₂O as precursors. Crystalline Bi₂O₃ films can be grown directly within a specific temperature range known as the "ALD window."[17][18]
Workflow for ALD of Bi₂O₃
Caption: From thin film to functional characterization.
-
Top Electrode Deposition:
-
Create circular top electrodes (e.g., 50-100 µm in diameter) by sputtering a noble metal like Platinum (Pt) or Gold (Au) through a shadow mask. This completes the metal-ferroelectric-metal (MFM) capacitor structure.
-
-
Structural Characterization:
-
X-Ray Diffraction (XRD): Perform a θ-2θ scan to confirm the formation of the desired single-phase perovskite BiFeO₃ and determine its crystalline orientation.
-
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): Analyze the surface of the film to assess roughness and grain size. A smooth, dense morphology is desirable for good device performance. [5]
-
-
Ferroelectric Property Measurement:
-
Use a probe station and a ferroelectric tester to contact the top and bottom electrodes.
-
Polarization-Electric Field (P-E) Hysteresis: Apply a sweeping triangular voltage waveform and measure the resulting polarization. A well-saturated, square-shaped hysteresis loop is indicative of good ferroelectric behavior. Key parameters extracted are the remanent polarization (Pr) and the coercive field (Ec). [19] * Pulse Measurement (PUND): To distinguish true ferroelectric switching from leakage and dielectric contributions, use a Positive-Up, Negative-Down (PUND) pulse sequence. This provides a more accurate value of the switchable non-volatile polarization (ΔP). [11] * Capacitance-Voltage (C-V): Measure the capacitance as a function of a sweeping DC bias. A characteristic "butterfly" shape confirms ferroelectric domain switching. [19] * Leakage Current (I-V): Measure the current density as a function of the applied voltage. High leakage current is a common failure mode in BiFeO₃ and can obscure the ferroelectric properties. [14]
-
Troubleshooting and Expert Insights
Table 4: Common Issues and Solutions in BiFeO₃ Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Leakage Current | Bismuth deficiency leading to oxygen vacancies and Fe²⁺/Fe³⁺ valence fluctuations. [5][14] | Increase the Bi:Fe ratio in the precursor gas flow (e.g., to 1.05-1.10). Optimize the post-deposition cooling process in a high-pressure oxygen atmosphere. |
| Secondary Phases Detected in XRD (e.g., Bi₂O₃, Fe₂O₃) | Incorrect Bi:Fe precursor ratio. Deposition temperature is outside the optimal window for single-phase growth. [11] | Systematically vary the Bi(thd)₃ bubbler temperature or carrier gas flow rate to fine-tune film stoichiometry. Perform a temperature-dependent growth study. |
| Poorly Saturated or "Leaky" P-E Hysteresis Loop | High leakage current is masking the ferroelectric displacement current. Poor crystallinity or presence of non-ferroelectric phases. | Address the root cause of leakage current (see above). Increase deposition or annealing temperature to improve crystallinity. |
| Low Remanent Polarization (Pr) | Poor film crystallinity or non-optimal crystal orientation. Substrate clamping effects. | Optimize deposition parameters for epitaxial growth. Consider using different substrates or buffer layers. |
Conclusion
The metal-organic precursor Bi(thd)₃ serves as a versatile and effective bismuth source for the synthesis of high-quality ferroelectric thin films via both MOCVD and ALD. By carefully controlling precursor stoichiometry, deposition temperature, and post-deposition processing, it is possible to fabricate BiFeO₃ and other bismuth-based ferroelectric structures with the robust electrical properties required for advanced non-volatile memory applications. The protocols and insights provided herein offer a validated framework for researchers to successfully navigate the complexities of ferroelectric thin-film synthesis, paving the way for the next generation of energy-efficient electronics.
References
- RSC Publishing. (n.d.). Atomic layer deposition of crystalline Bi2O3 thin films and their conversion into Bi2S3 by thermal vapor sulfurization.
- ACS Publications. (2012, January 13). Growth of Bi2O3 Ultrathin Films by Atomic Layer Deposition. The Journal of Physical Chemistry C.
- (n.d.). Structure and Ferroelectric Properties of BiFeO3-based Thin Films.
- (2011, March 9). Evaluation of metalorganic precursors for fabrication of lead-based ferroelectric thin films.
- Taylor & Francis Online. (2010, December 1). Ferroelectric Properties of BiFeO3 Thin Films Prepared via a Simple Chemical Solution Deposition.
- University of Wollongong. (2008, March 4). Improved ferroelectric properties in multiferroic BiFeO3 thin films through La and Nb codoping.
- AIP Publishing. (n.d.). A new technique for characterization of thin-film ferroelectric memory devices.
- NIH. (n.d.). Polarization and Dielectric Properties of BiFeO3-BaTiO3 Superlattice-Structured Ferroelectric Films. PMC.
- Taylor & Francis Online. (2011, January 20). Ferroelectric Properties in Multiferroic BiFeO3 Thin Films Codoped with La and Co.
- ResearchGate. (2025, September 2). Growth of Bi2O3 Ultrathin Films by Atomic Layer Deposition | Request PDF.
- Cambridge Core. (2011, February 22). Bimetallic Precursors for Ferroelectric Thin Films; Molecular Control of Stoichiometry | MRS Online Proceedings Library (OPL).
- (n.d.). Experimental Characterization of Ferroelectric Device Variability.
- UCL Discovery. (n.d.). MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor and their use in.
- PubMed. (2020, March 28). Piezoelectric BiFeO 3 Thin Films: Optimization of MOCVD Process on Si.
- DR-NTU. (n.d.). photovoltaic property of bismuth ferrite thin films and its application in non-volatile memory guo.
- ResearchGate. (n.d.). BiFeO3 thin films prepared using metalorganic chemical vapor deposition | Request PDF.
- (n.d.). Ferroelectric Hf1-xZrxO2 memories: device reliability and depolarization fields.
- Radiant Technologies. (n.d.). Rapidly Characterize Ferroelectric Devices over Variable Temperatures.
- IEEE Xplore. (n.d.). Analysis on Endurance Characteristics of Ferroelectric Memory Device.
- RSC Publishing. (2010). Study of bismuth alkoxides as possible precursors for ALD. Dalton Transactions, (13).
- (2015, June 16). Metalorganic chemical vapor deposition of lead-free ferroelectric BiFeO 3 films for memory applications.
- NIH. (n.d.). Ultrathin Ferroelectric Films: Growth, Characterization, Physics and Applications. PMC.
- ResearchGate. (2025, August 10). (PDF) Multiferroic BiFeO3 Thin Films for Multifunctional Devices.
- RSC Publishing. (n.d.). Mixed-phase bismuth ferrite thin films by chemical solution deposition.
- ResearchGate. (2025, August 6). Study of bismuth alkoxides as possible precursors for ALD | Request PDF.
- eScholarship.org. (2022, June 10). Thin‐Film Ferroelectrics.
- AIP Publishing. (2021, December 1). Many routes to ferroelectric HfO2: A review of current deposition methods.
- NIH. (2023, April 18). Exploring the Piezoelectric Properties of Bismuth Ferrite Thin Films Using Piezoelectric Force Microscopy: A Case Study. PMC.
- Taylor & Francis. (n.d.). Bismuth ferrite – Knowledge and References.
- Oregon State University | College of Engineering. (2013, December 9). Atomic layer deposition of bismuth oxide using Bi(OCMe2 Pr)3 and H2O.
- UCL Discovery. (n.d.). Growth of Bismuth Oxide and Bismuth Ferrite Thin Films via CVD.
- ResearchGate. (2014, May 15). (PDF) Synthesis of powders and thin films of bismuth ferrite from solution: a magneto-electric study.
- ResearchGate. (n.d.). Fluidized-Bed MOCVD of Bi2O3 Thin Films from Bismuth Triphenyl under Atmospheric Pressure | Request PDF.
- TOSOH. (n.d.). Development of a Novel Bismuth Precursor for MOCVD.
- ACS Publications. (2004, July 15). MOCVD of Bismuth Oxides: Transport Properties and Deposition Mechanisms of the Bi(C6H5)3 Precursor. Chemistry of Materials.
- Scilit. (n.d.). MOCVD of Bismuth Oxides: Transport Properties and Deposition Mechanisms of the Bi(C6H5)3 Precursor.
- ACS Publications. (2019, October 2). Growth of Bi2O3 Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition Monitored with Real-Time Spectroscopic Ellipsometry for Photocatalytic Water Splitting. ACS Applied Nano Materials.
- RSC Publishing. (n.d.). Thermolysis of bismuth(iii) dithiolates toward cyclic disulfides with tunable ring size and near-unity conversion. Chemical Communications.
- plasma-ald.com. (n.d.). Bi(TMHD)3 CAS# 142617-53-6, Plasma Enhanced Atomic Layer Deposition Publications.
- ResearchGate. (2025, August 5). Bismuth precursors for atomic layer deposition of bismuth-containing oxide films | Request PDF.
Sources
- 1. d-nb.info [d-nb.info]
- 2. ferrodevices.com [ferrodevices.com]
- 3. Piezoelectric BiFeO3 Thin Films: Optimization of MOCVD Process on Si - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ultrathin Ferroelectric Films: Growth, Characterization, Physics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. schlom.mse.cornell.edu [schlom.mse.cornell.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. plasma-ald.com [plasma-ald.com]
- 14. ro.uow.edu.au [ro.uow.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Atomic layer deposition of crystalline Bi2O3 thin films and their conversion into Bi2S3 by thermal vapor sulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Solving precursor clogging issues in Bi(dpm)3 delivery lines
Topic: Troubleshooting Precursor Clogging in Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Lines Department: Advanced Materials Deposition & Thin Film Engineering Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Logic
User Query: "My Bi(dpm)3 delivery line has zero flow, and the reactor pressure is dropping. How do I clear the clog without venting the whole system?"
Scientist's Response: Bi(dpm)3 (Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) is a notorious solid precursor. Unlike liquid precursors (e.g., TEOS), it does not evaporate; it sublimates. The clogging you are experiencing is likely due to one of two competing failure modes: Cold Spot Condensation (Re-solidification) or Thermal Decomposition (Charring).
Before disassembling your MOCVD/ALD tool, use this diagnostic logic tree to identify the root cause.
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic logic for identifying the nature of Bi(dpm)3 blockages based on residue visual characteristics.
Module 1: The Physics of the Clog
To solve the issue, you must understand the phase behavior of Bi(dpm)3.
The "Goldilocks" Window
Bi(dpm)3 is a solid at room temperature. To transport it, we heat the canister (bubbler) to sublimate the solid into a gas.
-
Melting Point: ~114–116 °C
-
Vaporization Temp: Typically 140–170 °C (dependent on carrier gas pressure).
-
Decomposition Temp: >200–230 °C.
The Failure Mechanism: If the delivery line temperature drops even 1°C below the bubbler temperature, the vapor becomes supersaturated and instantly crystallizes on the tube walls. This is Cold Spot Clogging . Conversely, if the line is too hot (>210°C), the molecule breaks apart, leaving carbonaceous bismuth oxide residue. This is Decomposition Clogging .
Data Table: Operational Parameters
| Parameter | Recommended Range | Critical Failure Limit |
| Bubbler Temp ( | 140°C – 160°C | >180°C (Oligomerization risk) |
| Line Temp ( | ||
| Valve Temp ( | ||
| Carrier Gas (Ar/N2) | 50 – 200 sccm | < 20 sccm (Insufficient transport) |
Module 2: The Positive Thermal Gradient Solution
Issue: White/Yellow crystalline blockage. Solution: Establish a strict Positive Thermal Gradient.
The temperature must increase monotonically from the source to the reactor. This ensures that the saturation vapor pressure of the precursor increases as it travels, preventing re-condensation.
Gradient Visualization (DOT)
Figure 2: The Positive Thermal Gradient rule. Each downstream component must be 10-15°C hotter than the previous component to prevent condensation.
Implementation Steps:
-
Map the Line: Use a thermocouple probe to measure the skin temperature of the delivery line every 10 cm.
-
Identify Cold Spots: Look for unheated unions, VCR gaskets, or sections where the heater tape gaps.
-
Insulate: Wrap all heater tapes with aluminum foil (for heat spreading) followed by fiberglass insulation. Crucial: Valves often act as heat sinks; they require dedicated block heaters, not just loose tape.
Module 3: Chemical Recovery Protocol (Solvent Flush)
Issue: Black residue or severe blockage that heat cannot clear. Solution: Chemical dissolution using Tetrahydrofuran (THF).
Note: Bi(dpm)3 is non-polar. Water or simple alcohols are ineffective. THF or Toluene are required.
Step-by-Step Unclogging Protocol
Safety Warning: THF is flammable and forms peroxides. Work in a fume hood. Wear butyl rubber gloves.
-
Isolation:
-
Close the manual valve on the precursor canister.
-
Isolate the reactor chamber (close the gate valve).
-
Depressurize the delivery line.
-
-
Solvent Injection:
-
Disconnect the clogged line section.
-
Using a syringe or solvent pump, inject anhydrous THF into the line.
-
Soak Time: Let it sit for 15–20 minutes. The DPM ligands are highly soluble in THF.
-
-
Mechanical Agitation:
-
If the line is removable, sonicate it in a THF bath for 10 minutes.
-
-
The "Burn-Out" (Post-Cleaning):
-
Reattach the line.
-
Purge with high-purity Nitrogen (N2) or Argon (Ar) at 500 sccm for 30 minutes to remove solvent vapor.
-
Heat the line to 180°C (under flow) for 1 hour. This bakes out any remaining solvent or moisture.
-
Verification: Check the base pressure. If it returns to
Torr, the line is clean.
-
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to clean the lines? A: Acetone is acceptable but less effective than THF or Toluene for Bi(dpm)3. Acetone evaporates too quickly, often redepositing the solid before it can be flushed out. Toluene has a higher boiling point and better solubility for the DPM ligand.
Q: Why does my valve click but no chemical flows? A: This is "Valve Sticking." Bi(dpm)3 has likely condensed inside the valve seat or bellows.
-
Immediate Fix: Increase valve temperature by 15°C (do not exceed 200°C).
-
Long-term Fix: Switch to a valve with a smaller internal dead volume or a diaphragm valve designed for high-temperature ALD.
Q: I am using this for a drug delivery coating. Is Bi(dpm)3 toxic? A: Yes. While Bismuth itself has low toxicity (used in Pepto-Bismol), the organometallic complex and its decomposition byproducts are respiratory irritants. Always vent pump exhaust to a scrubber. Ensure no precursor powder remains on the substrate if the end-use is biological.
References
-
Precursor Properties & Thermal Data
-
MOCVD Growth & Delivery Systems
-
Vapor Pressure Modeling
- Title: Improved vapor pressure predictions using group contribution-assisted graph convolutional neural networks. (Methodology for estimating vapor pressures of complex organics).
- Source: Geoscientific Model Development (2025).
-
URL:[Link]
-
Cleaning & Solubility
- Title: Solving Chemical Lab Cleaning Problems: Effective Solutions for Organic Solvent Residues.
- Source: GlobalEquipX (2025).
-
URL:[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive Bi(dpm)₃ in Glovebox Environments
Diagnostic Overview
Bismuth(III) dipivaloylmethanate—commonly referred to as Bi(dpm)₃, Bi(thd)₃, or Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)—is a premier precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of functional bismuth-containing thin films, such as Bi₂O₃, BiFeO₃, and BiVO₄[1][2].
Despite the steric bulk provided by the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, the highly electropositive Bi(III) center remains acutely susceptible to nucleophilic attack by water[3]. Exposure to ambient moisture leads to rapid hydrolysis, transforming the volatile monomeric precursor into non-volatile polynuclear bismuth-oxo clusters[3]. This support guide provides field-proven troubleshooting strategies and self-validating protocols to ensure precursor integrity from the ampoule to the ALD reactor.
Troubleshooting Guide & FAQs
Q1: My Bi(dpm)₃ precursor is leaving a heavy, non-volatile white/yellow residue in the bubbler, and my ALD growth rate has plummeted. What is happening? Causality & Diagnosis: This is the hallmark of moisture contamination. When Bi(dpm)₃ is exposed to trace amounts of water (e.g., >5 ppm in a compromised glovebox), water molecules coordinate to the bismuth center. This initiates a hydrolysis cascade that displaces the β-diketonate ligands, forming Bi-O-Bi linkages[3]. The resulting polynuclear bismuth-oxo clusters (such as [Bi₆O₈]²⁺ derivatives) have significantly higher molecular weights and virtually zero vapor pressure at standard sublimation temperatures (100–120 °C)[3][4]. Resolution: You must strictly load the precursor in an inert glovebox environment with H₂O levels < 0.1 ppm. Discard the degraded batch; thermal decomposition has already irreversibly altered the bulk material[4].
Q2: I am using a nitrogen glovebox. Is N₂ sufficient, or do I need Argon? Causality & Diagnosis: Both N₂ and Argon are acceptable carrier and environmental gases for Bi(dpm)₃, provided they are ultra-high purity (UHP, 99.999%) and passed through point-of-use purifiers[5]. The degradation mechanism is driven by H₂O and O₂, not N₂. However, Argon is heavier than air and provides a better displacement blanket when opening precursor vials in the antechamber. Resolution: N₂ is acceptable, but ensure your glovebox purifier train is actively regenerating and the moisture analyzer is calibrated.
Q3: How do I verify that my bubbler seal is completely moisture-tight before removing it from the glovebox? Causality & Diagnosis: VCR fittings and face-seal gaskets can trap microscopic particulate matter (like stray Bi(dpm)₃ powder), preventing a true metal-to-metal seal. When transferred to the ALD tool, atmospheric moisture slowly leaks into the bubbler, degrading the precursor over weeks. Resolution: Implement a self-validating leak check. After sealing the bubbler in the glovebox, close the isolation valves. Connect the bubbler to the ALD vacuum manifold, pump down the dead volume, and perform a rate-of-rise (RoR) leak test. The leak rate must be < 1×10⁻⁹ mbar L/s before opening the bubbler valves to the heated lines.
Quantitative Data: Bi(dpm)₃ Properties
To optimize your handling and deposition parameters, refer to the established physicochemical properties of Bi(dpm)₃[6][7]:
| Property | Value | Operational Impact |
| Chemical Formula | C₃₃H₅₇BiO₆ | Bulky ligands provide some steric shielding, but the Bi center remains hygroscopic[6]. |
| Melting Point | 114 – 116 °C | Precursor is a solid at room temperature; requires careful powder handling to avoid static dispersion[6][7]. |
| Sublimation Temp. | 100 – 120 °C | Requires uniform heating of the bubbler and downstream lines to prevent cold-spot condensation[5]. |
| Moisture Sensitivity | Highly Hygroscopic | Mandates strict < 0.1 ppm H₂O glovebox environment to prevent oxo-cluster formation[3][6]. |
Standard Operating Protocol: Glovebox Loading of Bi(dpm)₃
This self-validating protocol ensures zero moisture ingress during precursor transfer.
Step 1: Antechamber Preparation
-
Place the sealed ampoule of Bi(dpm)₃[8] and a clean, baked-out stainless steel ALD bubbler into the glovebox antechamber.
-
Perform a minimum of three dynamic vacuum/purge cycles. Causality: The first cycle removes bulk air; subsequent cycles desorb surface-bound water molecules from the stainless steel walls.
-
Leave the antechamber under active vacuum for at least 30 minutes before the final backfill.
Step 2: Precursor Transfer
-
Transfer items into the main glovebox chamber. Verify the moisture sensor reads < 0.1 ppm.
-
Ground yourself using an anti-static wrist strap. Causality: Bi(dpm)₃ powder is highly susceptible to static cling, which can cause it to adhere to the sealing surfaces of the bubbler.
-
Carefully open the ampoule and use a clean, dry stainless steel spatula to transfer the powder into the bubbler.
Step 3: Sealing and Validation
-
Inspect the VCR sealing gland on the bubbler. Wipe away any stray precursor dust using a lint-free cleanroom wipe slightly dampened with anhydrous hexane.
-
Insert a new, un-scratched silver-plated nickel or stainless steel gasket.
-
Torque the VCR fitting to the manufacturer's specification (typically 1/8 turn past finger-tight).
-
Close the high-temperature isolation valves completely before removing the bubbler from the glovebox.
Workflow Visualization
Workflow for moisture-free handling and loading of Bi(dpm)3 into ALD/CVD bubblers.
References
-
Polynuclear Bismuth-Oxo Clusters: Insight into the Formation Process of a Metal Oxide ResearchGate 3
-
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), min. 98% (99.9%-Bi) [Bi(TMHD)₃] Strem Chemicals 8
-
Nanoscale - UCL Discovery (Growth of phase-pure BiFeO₃ films) University College London 1
-
Fluidized-Bed MOCVD of Bi₂O₃ Thin Films from Bismuth Triphenyl under Atmospheric Pressure ResearchGate 4
-
Visible-light driven water splitting over BiFeO₃ photoanodes grown via the LPCVD reaction RSC Publishing 5
-
2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)₃ Ereztech 6
-
BISMUTH TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) ChemicalBook 7
-
Atomic Layer Deposition of Bismuth Vanadates for Solar Energy Materials PubMed 2
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Atomic Layer Deposition of Bismuth Vanadates for Solar Energy Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light driven water splitting over BiFeO 3 photoanodes grown via the LPCVD reaction of [Bi(O t Bu) 3 ] and [Fe(O t Bu) 3 ] 2 and enhanced with ... - Nanoscale (RSC Publishing) DOI:10.1039/C5NR04804D [pubs.rsc.org]
- 6. 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)3 | C33H57BiO6 - Ereztech [ereztech.com]
- 7. BISMUTH TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) | 142617-53-6 [chemicalbook.com]
- 8. strem.com [strem.com]
Technical Support Center: Bi(thd)3 Liquid Injection Optimization
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic CVD/ALD operation but requires specific process engineering guidance for the Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) precursor.
Precursor: Bi(thd)3 [Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)] Application: MOCVD/ALD of Ferroelectrics (SBT, BFO) and Superconductors. Status: Senior Scientist Verified
The Core Challenge: The "Goldilocks" Window
Bi(thd)3 is a sterically hindered
The critical challenge in vaporizing this solution is the Thermal Mismatch :
-
Solvent Flash: Occurs rapidly (<100°C).
-
Precursor Sublimation: Requires high energy (>170°C) to enter the gas phase without recrystallizing.
-
Precursor Decomposition: Onset typically >240°C-260°C.
Your Goal: Maintain the vaporizer temperature (
Troubleshooting Guide (Q&A)
Q1: My vaporizer pressure is creeping up over time. Is this a clog?
A: Yes, this is the classic signature of Cold-Finger Accumulation .
If
-
Diagnostic: Reactor pressure drops while vaporizer pressure rises.
-
Immediate Fix: Stop liquid flow. Purge with pure solvent for 5 minutes. If pressure remains high, increase
by 10°C and purge with Argon. -
Prevention: Ensure
is at least 190°C.
Q2: I see particles on my wafer/substrate, but the pressure is stable.
A: This indicates Gas-Phase Pre-reaction or Micro-Droplets .
-
Scenario A (Micro-droplets): Your carrier gas flow is too high, or
is marginally low. Incomplete vaporization sprays microscopic "dust" of Bi(thd)3 onto the wafer. -
Scenario B (Thermal Decomposition): If
, you may be cracking the ligand shell. The resulting bismuth-rich residue forms particles before reaching the surface. -
Correction: Lower carrier gas flow by 10%. If that fails, reduce
by 10°C to rule out decomposition.
Q3: The deposition rate is oscillating (unstable flux).
A: This is often the Leidenfrost Effect inside the vaporizer. If the vaporizer is too hot relative to the solvent's boiling point, a vapor barrier forms around the liquid droplets, preventing efficient heat transfer. The droplets "skitter" through the vaporizer without fully vaporizing, causing pulses in concentration.
-
Correction: Check your solvent choice. If using THF (BP 66°C), the
is huge. Consider a solvent mixture (e.g., THF + Tetraglyme or Butyl Acetate) to bridge the boiling point gap.
Optimization Protocol: Finding the Sweet Spot
Do not rely on "datasheet" values alone. Every vaporizer geometry (flash, nebulizer, direct inject) has a unique thermal profile. Use this self-validating protocol.
Experimental Workflow
Pre-requisites:
-
Solvent: n-Butyl Acetate (preferred) or THF.
-
Concentration: 0.05 M - 0.1 M.
-
Carrier Gas: Ar or N2 (200-500 sccm).
Step-by-Step Ramping:
-
Baseline: Set Reactor Pressure to process setpoint (e.g., 5 Torr).
-
Start Temp: Set
. Start liquid flow (pure solvent first). -
Precursor Injection: Switch to Bi(thd)3 solution. Monitor Vaporizer Pressure (
) . -
The Ramp: Increase
in 10°C increments every 15 minutes. -
Data Capture: Record
and downstream Reactor Pressure ( ).
Interpretation Table:
| T_vap (°C) | Observation | Diagnosis | Action |
| < 180°C | Accumulation (Solid) | Increase Temp | |
| 190°C - 210°C | Stable Regime | Maintain | |
| > 230°C | Decomposition/Leidenfrost | Decrease Temp |
Visualizing the Process Logic
Diagram 1: The Vaporizer Feedback Loop
This diagram illustrates the decision logic for the control software or operator when monitoring pressure feedback.
Caption: Logic flow for diagnosing vaporizer thermal states based on pressure feedback.
Diagram 2: Thermal Stability Zones
A visualization of the Bi(thd)3 physical state across the temperature gradient.
Caption: Thermal zones for Bi(thd)3. The target operational window is strictly Zone 3.
References
-
Kang, S. W., et al. (2002). MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor. UCL Discovery. (Note: Discusses comparison of Bi(thd)3 vs Bi(OtBu)3 volatility).
-
Ereztech. (n.d.). 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine Product Specification. (Provides physical properties including melting point).[1][2][3][4]
-
Malkhede, D. D., et al. (2000). Solvent extraction separation of bismuth(III). (Provides context on solubility and solvent interactions for Bismuth species).
- Bedoya, C., et al. (2000). Optimizing Liquid Injection MOCVD for Complex Oxides.
Sources
Removing hydrocarbon residues from Bi(dpm)3 decomposition
The following technical guide is structured as an interactive support hub for process chemists and material scientists.
Current Status: Online | Specialist: Senior Application Scientist Topic: Decontamination & Purity Assurance for Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Diagnostic: Identify Your Contamination
Before selecting a cleaning protocol, you must characterize the residue. Bi(dpm)₃ (also known as Bi(tmhd)₃) decomposes via distinct pathways depending on thermal and oxidative conditions.
| Visual Indicator | Chemical State | Soluble? | Primary Cause | Recommended Protocol |
| White/Yellow Powder | Unreacted / Re-condensed Precursor | Yes (Non-polar solvents) | Cold spots in reactor; sublimation without reaction. | Protocol A (Solvent Extraction) |
| Brown/Black Tar | Oligomerized Hydrocarbons | Partial (Aromatic solvents) | Ligand fragmentation with insufficient oxidation. | Protocol A + B |
| Hard Black Soot | Graphitic Carbon / Char | No | Pyrolysis in oxygen-starved environment. | Protocol B (Oxidative Digestion) |
| Grey/Metallic Film | Bismuth Metal / Bi₂O₃ | No (Requires Acid) | Complete decomposition (Desired product). | Protocol C (Etching - If removal is needed) |
The Mechanism of Contamination
Understanding why the residue forms is critical for prevention. The dpm ligand (dipivaloylmethane) is bulky and stable. Ideally, it cleaves cleanly into volatile isobutene and ketones. Under non-ideal conditions, radical recombination creates non-volatile tar.
Figure 1: Bi(dpm)₃ Decomposition & Contamination Pathways
Caption: Pathway divergence showing how oxygen deficiency leads to radical recombination and tar formation rather than volatile clean byproducts.
Remediation Protocols
Protocol A: Solvent Extraction (For Unreacted/Light Residue)
Scope: Removal of re-condensed precursor or light oligomers from reactor walls, showerheads, or substrates. Safety Note: Perform in a fume hood. Bi(dpm)₃ is not pyrophoric but solvents are flammable.
-
Select the Correct Solvent:
-
Primary (Best): Toluene or Hexane. The non-polar dpm ligands dissolve highly efficiently in non-polar aromatic or aliphatic hydrocarbons [1].
-
Secondary: Tetrahydrofuran (THF). Good for slightly more polymerized residues.
-
Avoid: Water or Alcohols (Ethanol/IPA) as primary wash. They are poor solvents for the intact metal-organic complex and can cause hydrolysis, creating insoluble hydroxides.
-
-
The "Soak and Sonication" Method:
-
Immerse parts in Toluene.
-
Sonicate for 15 minutes at 40°C.
-
Visual Check: Solution should turn yellow (color of dissolved Bi(dpm)₃).
-
Repeat until solvent remains clear.
-
-
Final Rinse:
-
Rinse with Acetone (to remove Toluene).
-
Dry with N₂ gas.[1]
-
Protocol B: Oxidative Digestion (For Heavy Carbon/Char)
Scope: Removal of stubborn black carbon deposits that solvents cannot touch. This mimics the "self-cleaning" cycle of an ALD reactor.
-
Thermal Oxidation (Ex-Situ):
-
Plasma Cleaning (In-Situ):
-
Gas: O₂ (100-500 sccm).
-
Power: 200-400W (RF Plasma).
-
Pressure: 0.5 - 1.0 Torr.
-
Duration: 10-20 minutes.
-
Note: This is standard for removing hydrocarbon buildup between runs in MOCVD/ALD tools [3].
-
Protocol C: Chemical Etching (Reactor Wall Cleaning)
Scope: Total strip of Bismuth and Carbon residues from stainless steel chambers.
-
Acid Wipe (Manual):
-
Use 10% Acetic Acid or dilute HCl. Bismuth oxide dissolves readily in acid.
-
Warning: Ensure all organic solvents are evaporated before introducing oxidizers or acids.
-
-
Gas Phase Etching (Automated):
-
For automated reactor cleaning, BCl₃ (Boron Trichloride) plasma is effective at converting Bi deposits into volatile BiCl₃, which can be pumped away.
-
Optimization & FAQs
Q: Why does my Bi(dpm)₃ turn black in the bubbler/ampoule? A: This is "thermal aging." If the precursor is kept at sublimation temperature (>150°C) for weeks, it slowly decomposes.
-
Fix: Lower the bubbler temperature when not in active deposition (Standby mode). Use "Flash Evaporation" systems instead of prolonged baking.
Q: Can I use standard alcohol wipes for the reactor chamber? A: Only for final finishing. Alcohol is a poor solvent for Bi(dpm)₃. It will smear the grease rather than lift it. Start with Toluene, then Acetone, then Isopropanol (IPA).
Q: How do I ensure the residue doesn't affect drug/material purity? A: For high-stringency applications (like pharma-grade synthesis or semiconductor doping):
-
Trace Metal Analysis: Use ICP-MS to verify Bi levels are within specification.
-
Residual Solvents: If using Protocol A, ensure drying times comply with ICH Q3C guidelines (Class 2 solvents like Toluene have strict limits).
-
Annealing: A post-process anneal at 450°C in O₂ is the gold standard for reducing carbon content in the final film to <1.4 at.% [2].
References
-
Oxidative Cleaning & Carbon Removal: Mattinen, M., et al. (2019). Growth of Bi2O3 Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition. ACS Applied Nano Materials. Retrieved from [Link] (Validates 450°C annealing for carbon removal).
- MOCVD Reactor Cleaning: United States Patent US5658391A. (1997). Method of chamber cleaning in MOCVD application. Retrieved from (Protocols for plasma cleaning hydrocarbon residues).
Sources
Technical Support Center: Bismuth Tris(dipivaloylmethanate) [Bi(thd)₃] Shelf-Life & Stability
Welcome to the Precursor Application Support Center. As a Senior Application Scientist specializing in metal-organic precursors, I frequently consult with researchers facing premature degradation of Bismuth tris(dipivaloylmethanate)—commonly denoted as Bi(thd)₃ or Bi(TMHD)₃.
Whether you are depositing functional Bi₂O₃ films for microelectronics or synthesizing novel bismuth-based compounds for 1[1], the purity of your starting material dictates your experimental success. While this β-diketonate complex is highly volatile, its operational shelf-life is notoriously sensitive to environmental and thermal stressors. This guide breaks down the mechanistic causality of Bi(thd)₃ degradation and provides field-proven, self-validating protocols to maximize its viability.
Section 1: The Mechanistic Reality of Bi(thd)₃ Degradation
To extend the shelf-life of Bi(thd)₃, we must first understand why it degrades. Bi(thd)₃ is a monomeric complex where the central Bi³⁺ ion is coordinated by three bulky dipivaloylmethanate (thd) ligands. The tert-butyl groups on these ligands provide steric shielding, which is responsible for the molecule's volatility. However, the Bi-O coordinate bonds remain highly susceptible to nucleophilic attack.
When exposed to trace moisture (H₂O), the complex undergoes ligand hydrolysis . The thd ligand is protonated and dissociates as free 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). The resulting hydroxylated bismuth intermediates are highly reactive and rapidly undergo condensation. This oligomerization forms Bi-O-Bi bridged polymeric networks that are entirely non-volatile.
Furthermore, Bi(thd)₃ exhibits inherently 2[2]. Continuous thermal stress in a bubbler (e.g., >150°C) accelerates this oligomerization, often leaving up to 3 in the precursor vessel[3].
Mechanistic pathway of Bi(thd)₃ degradation via hydrolysis and thermal stress.
Section 2: Troubleshooting & FAQs
Q1: My Bi(thd)₃ powder has changed from a pristine white to a yellowish, clumpy solid. What happened, and can I still use it? A1: The yellowing and clumping are macroscopic indicators of partial hydrolysis and subsequent oligomerization. The free Hthd ligand, released during moisture exposure, degrades and imparts a yellowish tint. Do not use this compromised batch directly. The presence of non-volatile oligomers will drastically reduce the effective vapor pressure, leading to unpredictable precursor delivery and severe drops in your Growth Per Cycle (GPC). You must purify the material via vacuum sublimation before use.
Q2: How should I store unopened vs. opened ampoules of Bi(thd)₃ to maximize shelf-life? A2: Unopened ampoules should be stored in a cool, dark environment (2–8°C) to arrest any ambient thermal degradation. Once opened, the material must be handled exclusively in a strictly controlled inert atmosphere (Argon or Nitrogen glovebox with <1 ppm H₂O and O₂). For long-term storage of opened batches, utilize vessels equipped with4[4]. PTFE provides a superior hermetic seal against moisture diffusion compared to standard elastomer O-rings, which can outgas or permeate trace water over time.
Q3: I am seeing a significant drop in GPC during my ALD process after leaving the precursor in the bubbler for a week at 190°C. Why? A3: This is a classic case of thermal degradation. While 3[3], maintaining the precursor at this temperature continuously induces thermal decomposition. The thermal energy overcomes the activation barrier for ligand dissociation, converting the active monomer into a non-volatile residue. To prevent this, implement a thermal cycling protocol: cool the bubbler to room temperature when the system is idle, and only heat it 2 hours prior to active deposition campaigns.
Section 3: Standard Operating Procedures (SOPs) for Shelf-Life Extension
Protocol 1: Inert Transfer and Storage Optimization
Causality: Minimizing surface area exposure to trace oxidants prevents the initiation of the hydrolysis cascade.
-
Glovebox Preparation: Purge the glovebox atmosphere until sensors read <1 ppm O₂ and H₂O.
-
Vessel Selection: Select an electropolished stainless steel bubbler or a dark amber glass vial. Ensure the closure mechanism utilizes a 4 to block moisture diffusion[4].
-
Transfer: Transfer the Bi(thd)₃ powder using grounded, anti-static spatulas. Why? Static charge causes the fine powder to aerosolize and coat the upper walls of the vessel, increasing the surface area exposed to potential trace contaminants.
-
Sealing & Storage: Hermetically seal the vessel and store at 4°C.
-
Self-Validation Checkpoint: Before the next use, weigh the sealed vessel on an analytical balance. A stable mass over months of storage confirms the integrity of the hermetic seal. Always allow the vessel to reach room temperature before opening to prevent sudden condensation of ambient moisture.
Protocol 2: In-Situ Sublimation Purification
Causality: Exploiting the vast difference in vapor pressure between the volatile Bi(thd)₃ monomer and the non-volatile Bi-O-Bi oligomers allows for near-perfect physical separation.
-
Setup: Place the degraded Bi(thd)₃ in the source zone of a multi-zone gradient sublimation tube.
-
Vacuum: Evacuate the system to a base pressure of < 10⁻² Torr. Why? High vacuum lowers the required sublimation temperature, minimizing further thermal degradation during the purification process.
-
Heating: Gradually heat the source zone to 150–160°C.
-
Collection: Maintain the collection zone at approximately 90–100°C to condense the purified vapor.
-
Self-Validation Checkpoint: The success of this protocol is visually and functionally self-validating. The recovered sublimate will form bright white, highly crystalline needles, while the degraded oligomers will remain in the source boat as a dark, glassy residue. Functionally, running a baseline plasma-enhanced ALD cycle with the purified batch will 3[3].
Self-validating vacuum sublimation workflow for recovering degraded Bi(thd)₃.
Section 4: Quantitative Data & Benchmarks
To assist in your experimental planning, the following table summarizes the quantitative impact of various storage and handling conditions on Bi(thd)₃ viability.
| Storage / Handling Condition | Atmosphere | Temperature | Expected Shelf-Life | Degradation Marker | ALD GPC Impact |
| Ideal Storage | Argon (<1 ppm H₂O) | 4°C | > 24 Months | None (Pristine White) | Nominal (0.35 Å/cycle) |
| Standard Glovebox | Nitrogen (<5 ppm H₂O) | 22°C (RT) | 6–12 Months | Slight clumping | Minimal (<5% drop) |
| Ambient Exposure | Air (40% RH) | 22°C (RT) | < 24 Hours | Yellowing, heavy clumping | Severe (>50% drop) |
| Continuous Bubbler Heating | Vacuum / Carrier Gas | 190°C | 5–7 Days | Up to 20 wt% residue | Progressive decline |
| Thermal Cycled Bubbler | Vacuum / Carrier Gas | 190°C (Active) / RT (Idle) | 3–6 Months | < 5 wt% residue | Stable |
References
-
Bismuth | High-Purity Element & Compounds , ProChem, Inc., 1
-
Metal-Organics for Materials, Polymers & Synthesis , Gelest, Inc. / ResearchGate, 4
-
Growth of Bi2O3 Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition Monitored with Real-Time Spectroscopic Ellipsometry for Photocatalytic Water Splitting , ACS Applied Nano Materials, 3
-
MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor... , UCL Discovery, 2
Sources
Validation & Comparative
Technical Comparison: Bi(thd)₃ vs. Bi(mmp)₃ for MOCVD of Bismuth-Based Thin Films
Executive Summary In the Metal-Organic Chemical Vapor Deposition (MOCVD) of bismuth-containing complex oxides (e.g., Bi₄Ti₃O₁₂, SrBi₂Ta₂O₉, BiFeO₃), the choice of bismuth precursor is critical due to the element's tendency to form low-volatility oligomers. While Bi(thd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth) has been the historical standard due to its air stability, Bi(mmp)₃ (tris(1-methoxy-2-methyl-2-propoxy)bismuth) has emerged as a superior alternative for advanced nodes. Bi(mmp)₃ offers enhanced volatility, lower carbon incorporation, and crucially, better physiochemical matching with titanium and tantalum alkoxide co-precursors, enabling stoichiometric control at lower deposition temperatures.
Chemical Structure & Physical Properties[1][2][3]
The fundamental difference between these precursors lies in their ligand chemistry. Bi(thd)₃ utilizes a
Table 1: Physicochemical Comparison
| Feature | Bi(thd)₃ | Bi(mmp)₃ |
| IUPAC Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth | Tris(1-methoxy-2-methyl-2-propoxy)bismuth |
| Ligand Type | Ether-alkoxide (Donor-functionalized) | |
| Physical State (STP) | Solid (Powder) | Low-melting Solid / Viscous Liquid |
| Thermal Stability | High thermal stability; difficult to decompose cleanly <500°C | Moderate; decomposes cleanly >350°C |
| Volatility | Low; requires high bubbler temps (>150°C) | High; monomeric in gas phase |
| Transport Mode | Sublimation (risk of sintering) | Evaporation or Liquid Injection (DLI) |
| Reactive Compatibility | Poor match with Ti(OR)₄ (pre-reaction risk) | Excellent match with Ti(mmp)₄ / Ta(OEt)₅ |
Mechanistic Insight: The "Matching" Problem
In complex oxide growth (e.g., SBT or BIT), the Bi precursor must transport and decompose at similar rates to the Sr, Ta, or Ti sources.
-
Bi(thd)₃ is often too thermally stable compared to alkoxide co-precursors, leading to Bi-deficient films at low temperatures.
-
Bi(mmp)₃ is engineered to match the decomposition window of Ti(mmp)₄, allowing for "self-correcting" stoichiometry where both metals incorporate simultaneously rather than sequentially.
MOCVD Process Performance
Precursor Transport & Decomposition Pathways
The following diagram illustrates the transport and surface reaction mechanisms. Note the "Intramolecular Stabilization" pathway for Bi(mmp)₃ which prevents premature gas-phase reaction.
Figure 1: Transport and decomposition pathways. Bi(mmp)₃ (green dotted) resists oligomerization via ether-oxygen coordination, ensuring monomeric transport.
Deposition Windows & Film Quality
-
Low-Temperature Deposition: Bi(mmp)₃ allows for phase-pure Bi₂O₃ or Bi₄Ti₃O₁₂ growth at temperatures as low as 450°C . Bi(thd)₃ typically requires substrate temperatures >550°C to minimize carbon contamination.
-
Carbon Incorporation: The
-diketonate ligand in Bi(thd)₃ contains strong C-C bonds that often require oxygen-rich plasmas or high temperatures to break, otherwise trapping carbon in the film. The mmp ligand eliminates via a cleaner -hydrogen elimination mechanism, resulting in significantly lower carbon background.
Experimental Protocol: Liquid Injection MOCVD
For researchers transitioning to Bi(mmp)₃, a Direct Liquid Injection (DLI) approach is recommended to maximize reproducibility.
Materials
-
Precursor: Bi(mmp)₃ (99.99% trace metals basis).
-
Solvent: Octane or Tetrahydrofuran (THF). Note: THF is preferred for solubility but Octane is cleaner for carbon.
-
Co-Reactant: High-purity Oxygen (O₂).
Step-by-Step Workflow
-
Solution Preparation:
-
Dissolve Bi(mmp)₃ in anhydrous octane to a concentration of 0.1 M.
-
Critical: Perform in an inert atmosphere (Glovebox, <0.1 ppm H₂O/O₂) as alkoxides are moisture sensitive.
-
-
Delivery System Setup:
-
Load solution into the DLI vaporizer.
-
Set Vaporizer Temperature: 170°C - 190°C . (Do not exceed 200°C to avoid clogging).
-
Carrier Gas: Argon at 200-500 sccm.
-
-
Reactor Conditions:
-
Substrate Temperature: 450°C - 600°C .
-
Reactor Pressure: 5 - 10 Torr.
-
Oxygen Flow: 500 - 1000 sccm (Ensure O₂ excess).
-
-
Deposition:
-
Inject precursor solution at 0.1 mL/min.
-
Monitor pressure stability.[1] Instability indicates vaporizer clogging (common with thd, rare with mmp).
-
Figure 2: Optimized DLI-MOCVD workflow for Bi(mmp)₃.
Conclusion
For modern MOCVD applications requiring precise stoichiometry and low thermal budgets, Bi(mmp)₃ is the superior choice over Bi(thd)₃ .
-
Choose Bi(thd)₃ if: You are restricted to legacy bubbling systems and high-temperature (>600°C) processes where carbon contamination is less critical.
-
Choose Bi(mmp)₃ if: You require low-temperature deposition, are growing complex oxides with Ti/Ta (matching rates), or are using Liquid Injection systems.
References
-
Development of Improved Precursors for the MOCVD of Bismuth Titanate. Electrochemical Society Proceedings. [Link]
-
MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor. Journal of Materials Chemistry. [Link]
-
MOCVD of Bismuth Oxides: Transport Properties and Deposition Mechanisms of the Bi(C6H5)3 Precursor. Chemistry of Materials. [Link]
-
Precursors for Deposition of Strontium Bismuth Tantalate Films. ResearchGate. [Link]
-
Development of a Novel Bismuth Precursor for MOCVD. Tosoh Research & Technology Review. [Link]
Sources
Technical Comparison Guide: XRD Characterization of Thin Films Deposited by Bi(dpm)3
Executive Summary
Bi(dpm)3 (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)) has established itself as a critical precursor in the Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) of complex bismuth-containing oxides, such as BiFeO3 (BFO) , SrBi2Ta2O9 (SBT) , and Bi4Ti3O12 (BIT) .
This guide objectively compares Bi(dpm)3 against common alternatives—specifically Triphenylbismuth (BiPh3) and Trimethylbismuth (BiMe3) . While BiMe3 offers higher vapor pressure, it poses severe safety risks (pyrophoric). BiPh3 is stable but often suffers from poor decomposition compatibility with co-precursors. Bi(dpm)3 emerges as the superior choice for multicomponent oxide growth due to its ligand compatibility with other
Part 1: Precursor Performance Analysis
Comparative Landscape
The choice of bismuth precursor dictates the structural integrity of the final thin film. The following table contrasts Bi(dpm)3 with its primary market alternatives based on thermal properties and deposition outcomes.
| Feature | Bi(dpm)3 | Bi(Ph)3 (Triphenylbismuth) | Bi(Me)3 (Trimethylbismuth) |
| Ligand Type | Aryl | Alkyl | |
| State (STP) | Solid | Solid | Liquid |
| Thermal Stability | Moderate (Matches Ti/Sr precursors) | High (Hard to decompose) | Low (Decomposes early) |
| Safety | Stable, Non-pyrophoric | Stable, Non-pyrophoric | Explosive/Pyrophoric |
| Stoichiometry Control | Excellent (Self-limiting window) | Poor (Bi-deficiency common) | Good, but hard to control rate |
| XRD Outcome | High crystallinity, Phase pure | Mixed phases (Bi-poor) | High crystallinity, C-contamination risk |
The "Ligand Matching" Advantage
The primary failure mode in growing complex oxides like BiFeO3 is the formation of secondary phases (e.g., Bi2Fe4O9) due to mismatched decomposition rates of precursors.
-
Mechanism: Bi(dpm)3 decomposes in the 400–600°C range, which kinetically matches common co-precursors like Fe(dpm)3 or Sr(dpm)2 .
-
Contrast: Bi(Ph)3 is thermally more stable and often requires higher temperatures to decompose, leading to Bi-deficiency when co-deposited with easier-to-decompose Fe/Ti sources.
Part 2: XRD Characterization of Bi(dpm)3 Derived Films
X-Ray Diffraction (XRD) is the definitive method for validating the performance of Bi(dpm)3. High-quality films exhibit specific diffraction signatures that distinguish them from those grown with inferior precursor combinations.
Case Study: BiFeO3 (BFO) Thin Films
When depositing BFO using Bi(dpm)3 and Fe(dpm)3, the XRD analysis should focus on three quality metrics:
Metric A: Phase Purity (The R3c Signature)
-
Target: Pure Rhombohedral Perovskite phase (Space group R3c).
-
Key Peaks (
, Cu K ):-
22.6° (100) [1]
-
31.9° (110) - Primary intensity peak for random orientation.
-
39.2° (111)
-
57.1° (210)
-
-
Impurity Flags (Red Flags):
-
Bi-Deficient Phase: Peaks at ~28-29° indicate Bi2Fe4O9 (Mullite phase). This often occurs if the Bi precursor (e.g., Bi(Ph)3) did not decompose sufficiently.
-
Bi-Rich Phase: Peaks at ~27° or 30° indicate Bi2O3 or Bi24Fe2O39 (Sillenite), suggesting excess precursor flux.
-
Metric B: Crystallinity & FWHM
Films deposited by Bi(dpm)3 typically exhibit sharper peaks due to the controlled surface mobility of the bulky dpm ligand.
-
Standard: Full Width at Half Maximum (FWHM) of the (110) peak should be < 0.3° for high-quality polycrystalline films.
-
Epitaxial Quality: On SrTiO3 (100) substrates, Bi(dpm)3 allows for epitaxial growth where only (00l) peaks are visible (e.g., 22.6° and 45.8°), indicating perfect out-of-plane orientation.
XRD Analysis Workflow
The following logic flow illustrates how to interpret XRD data from Bi(dpm)3 processes to optimize deposition parameters.
Figure 1: Logic flow for diagnosing MOCVD film quality based on XRD signatures. High-contrast nodes indicate critical decision points.
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Bi(dpm)3 in a Liquid Injection MOCVD or standard Bubbler MOCVD setup. The protocol is designed to be self-validating : specific checkpoints ensure the system is functioning correctly before precious precursors are consumed.
MOCVD Deposition Protocol
Objective: Deposit 100nm BiFeO3 on Si(100) or Pt/Ti/SiO2/Si.
Precursors:
-
Bi Source: Bi(dpm)3 dissolved in THF or Toluene (0.05 M).
-
Fe Source: Fe(dpm)3 dissolved in THF or Toluene (0.05 M).
Step-by-Step Methodology:
-
System Validation (Checkpoint 1):
-
Pump down reactor to base pressure
Torr. -
Validation: Leak rate must be
mTorr/min. If higher, check O-rings. Oxygen leaks destroy Bi(dpm)3 precursors before they reach the substrate.
-
-
Precursor Delivery:
-
Vaporizer Temp: Set to 230°C . (Note: Bi(dpm)3 melts/sublimes ~170°C; 230°C ensures flash evaporation without clogging).
-
Carrier Gas: Argon at 200 sccm.
-
Oxidant: Oxygen at 500 sccm (High O2 partial pressure is critical to prevent Bismuth reduction to metallic Bi).
-
-
Deposition:
-
Substrate Temp: Heat substrate to 600°C .
-
Pressure: Stabilize reactor at 5 Torr .
-
Injection: Inject precursor cocktail.
-
Validation (Checkpoint 2): Monitor pressure.[2] A sudden spike indicates vaporizer clogging (common with solid precursors if temp is too low). Stable pressure = steady growth.
-
-
Cool Down:
-
Cool to room temperature under 1 atm O2 atmosphere .
-
Reasoning: Bismuth is volatile.[3] Cooling in vacuum causes Bi re-evaporation from the film surface, destroying the stoichiometry validated in Step 3.
-
XRD Measurement Protocol
Instrument: Rigaku/Bruker Diffractometer (Cu K
-
Alignment: Perform Z-scan (height) alignment on the substrate peak (e.g., Si 400).
-
Coupled Scan (
):-
Range: 20° – 60°.
-
Step Size: 0.02°.
-
Speed: 1°/min (Slow scan required to resolve low-intensity impurity peaks like Bi2Fe4O9).
-
-
Grazing Incidence (GIXRD) - Optional:
-
If film is < 50nm, fix incidence angle
to suppress substrate signal and enhance film peaks.
-
Process Workflow Diagram
Figure 2: Material flow in the Bi(dpm)3 deposition process. Note the high vaporizer temperature required to prevent solid residue formation.
References
-
Comparison of Precursors for Bismuth Titanate MOCVD. Cambridge University Press. [Link]
-
Piezoelectric BiFeO3 Thin Films: Optimization of MOCVD Process. MDPI. [Link]
-
Precursors for Deposition of SrBi2Ta2O9 Films. Journal of The Electrochemical Society. [Link]
-
Structural Characterization of Bi2O3 Thin Films. SciSpace/ResearchGate. [Link]
-
Thermal Stability of MOCVD Precursors. NIST / Journal of Crystal Growth. [Link]
Sources
Technical Comparison Guide: Bi(thd)₃ vs. Bi(xt)₃ Precursor Efficiency
Executive Summary
In the development of bismuth-based materials—specifically for ferroelectrics (BiFeO₃), topological insulators (Bi₂Se₃/Bi₂Te₃), and lead-free perovskites—precursor selection dictates process efficiency and film quality.
This guide evaluates two distinct precursor classes:
-
Bi(thd)₃ : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III). The industry standard for Atomic Layer Deposition (ALD) and MOCVD .
-
Bi(xt)₃ : Bismuth(III) triethylxanthate (where 'xt' = ethyl xanthate).[1][2] An emerging Single-Source Precursor (SSP) primarily utilized for solution processing and low-temperature decomposition to sulfides.
Core Finding: Bi(thd)₃ offers superior thermal stability and volatility required for high-aspect-ratio ALD, whereas Bi(xt)₃ provides higher atom-economic efficiency for depositing sulfide-based phases (e.g., Bi₂S₃) without toxic co-reactants like H₂S, albeit with lower thermal stability.
Physicochemical Profile & Mechanism[3]
Understanding the ligand chemistry is crucial for predicting decomposition pathways and impurity incorporation.
Table 1: Physicochemical Properties Comparison[1][4][5]
| Feature | Bi(thd)₃ (Standard) | Bi(xt)₃ (Emerging) |
| Full Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) | Bismuth(III) Ethyl Xanthate |
| Ligand Type | Xanthate (S,S'-donor) | |
| Formula | Bi(C₁₁H₁₉O₂)₃ | Bi(S₂COC₂H₅)₃ |
| Thermal Stability | High (Stable up to ~250°C) | Low (Decomposes ~150–200°C) |
| Volatility | Sublimes ~110–130°C (0.1 Torr) | Poor (Decomposes before sublimation) |
| Primary Use | ALD, MOCVD (Oxides, Selenides) | Solution Processing, AACVD (Sulfides) |
| Co-reactant Need | Required (O₃, H₂O, H₂S, Se precursor) | None (Single-Source for Bi₂S₃) |
Mechanistic Pathways
Bi(thd)₃: Ligand Exchange (ALD Mode) The bulky 'thd' ligands provide thermal shielding, preventing premature decomposition. Growth occurs via sequential self-limiting surface reactions.
-
Step A: Bi(thd)₃ adsorbs; ligands prevent multilayer formation.
-
Step B: Co-reactant (e.g., O₃) combusts/removes ligands, leaving Bi-O matrix.
Bi(xt)₃: Chugaev-type Elimination (SSP Mode) The xanthate ligand contains the sulfur atom required for the final film. Upon heating, it undergoes an intramolecular elimination reaction (Chugaev mechanism), releasing volatile organics and depositing the metal sulfide directly.
Figure 1: Mechanistic divergence. Bi(thd)₃ relies on external co-reactants for clean ligand removal, while Bi(xt)₃ utilizes internal decomposition to deliver sulfur.
Efficiency Evaluation
Precursor Transport Efficiency
-
Bi(thd)₃: Highly efficient for gas-phase transport . Its high thermal stability ensures the molecule reaches the substrate intact, making it the only viable choice for coating complex 3D structures (e.g., trench capacitors).
-
Bi(xt)₃: Inefficient for standard bubbling delivery due to premature decomposition. However, it is highly efficient for solution-based routes (spin-coating) or Aerosol-Assisted CVD (AACVD), where volatility is less critical than solubility.
Chemical Efficiency (Atom Economy)
-
Bi(xt)₃ is superior for sulfide deposition. It acts as a "single-source" precursor.[3]
-
Reaction:
-
Benefit: Eliminates the need for toxic H₂S gas handling.
-
-
Bi(thd)₃ has poor atom economy for sulfides. It requires a separate sulfur source (H₂S or plasma S), introducing mixing challenges and toxicity risks.
Carbon Contamination Risks
-
Bi(thd)₃: Generally yields lower carbon films if a strong oxidant (O₃) is used. The ligands are stable and leave cleanly.
-
Bi(xt)₃: Higher risk of carbon residue. The decomposition pathway releases COS and alkenes; incomplete decomposition at low temperatures often traps carbon in the film, which can be detrimental for electronic mobility but beneficial for certain catalytic bandgap engineering applications (S-doping).
Experimental Protocols
Protocol A: High-Precision ALD using Bi(thd)₃
Objective: Deposit conformal Bi₂O₃ or Bi₂Se₃ thin films.
-
Precursor Prep: Load Bi(thd)₃ into a stainless steel bubbler.
-
Heating: Heat bubbler to 115°C–125°C . Ensure delivery lines are heated to 135°C to prevent condensation.
-
Reactor Conditions:
-
Substrate Temp: 150°C – 250°C (ALD Window).
-
Carrier Gas: N₂ or Ar at 20–50 sccm.
-
-
Pulse Sequence:
-
Bi(thd)₃ Pulse: 2.0 s (Saturative dose).
-
Purge: 5.0 s.
-
Co-reactant (O₃/H₂O): 1.0 s.
-
Purge: 5.0 s.
-
-
Validation: Measure Growth Per Cycle (GPC). Expect ~0.3–0.5 Å/cycle.
Protocol B: Solution Processing/Annealing using Bi(xt)₃
Objective: Synthesis of Bi₂S₃ or S-doped Perovskites (Single Source).
-
Synthesis: React Bismuth(III) Nitrate with Potassium Ethyl Xanthate in stoichiometric ratio (1:3) in water.[2][4] Filter yellow precipitate [Bi(xt)₃].[2]
-
Solvent Prep: Dissolve Bi(xt)₃ in DMF or DMSO (Concentration: 0.1 M).
-
Deposition: Spin coat at 3000 rpm for 30 s onto FTO glass or quartz.
-
Annealing (Critical Step):
-
Heat to 150°C–200°C in N₂ atmosphere.
-
Observation: Film changes from yellow to black/brown (formation of Bi₂S₃).
-
Note: Do not exceed 250°C rapidly, or film morphology may degrade due to rapid outgassing.
-
Decision Matrix & Recommendations
Use the following logic flow to select the correct precursor for your application.
Figure 2: Precursor Selection Logic. Bi(thd)₃ is the choice for geometric complexity and oxides; Bi(xt)₃ is the efficiency winner for planar sulfides.
Final Recommendation
-
Choose Bi(thd)₃ if your primary metric is film quality, conformality, and thickness control . It is the robust, "engineering" choice for device fabrication.
-
Choose Bi(xt)₃ if your primary metric is cost, simplicity, or sulfur incorporation . It is the "synthetic" choice for rapid prototyping of sulfides or bandgap-engineered perovskites without handling hazardous gases.
References
-
Facile Synthesis and Characterization of Sulfur Doped Low Bandgap Bismuth Based Perovskites by Soluble Precursor Route. Chemistry of Materials. (2016). Describes the use of Bi(xt)₃ (ethyl xanthate) for in-situ sulfur doping and bandgap engineering.
-
Bismuth-Based Perovskite Derivates with Thermal Voltage Exceeding 40 mV/K. ACS Publications. (2024). Details the synthesis of Bi(xt)₃ from bismuth nitrate and potassium ethyl xanthate.
-
Facile synthesis and characterization of Bi13S18I2 films as a stable supercapacitor electrode material. RSC Advances. (2018). Compares Bi(xt)₃ thermal decomposition for sulfide-rich films.
-
Study of bismuth alkoxides as possible precursors for ALD. Dalton Transactions. (2013). Evaluates Bi(thd)₃ against alkoxides for ALD, establishing Bi(thd)₃ as a stable standard.
-
Atomic layer deposition of bismuth oxide using Bi(OCMe2Pr)3 and H2O. Journal of Vacuum Science & Technology A. (2014). Provides comparative growth rates and ALD windows for Bismuth precursors including Bi(thd)₃.[5][6] [5]
Sources
- 1. iris.polito.it [iris.polito.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Manufacturers supply cost-effective and customizable Bismuth Trichloride 7787-60-2 [huahongchemtech.com]
- 5. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
Comparative Volatility and Thermal Stability of Bismuth Beta-Diketonate Precursors
A Technical Guide for High-k Dielectric and Ferroelectric Thin Film Deposition
Introduction: The Bismuth Volatility Paradox
In the development of ferroelectric memories (BiFeO₃) and high-temperature superconductors, Bismuth (Bi) precursors present a unique "volatility paradox." The precursor must be volatile enough to transport in the gas phase at moderate temperatures (<200°C) to prevent line condensation, yet thermally stable enough to resist premature decomposition before reaching the substrate.
For researchers in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), selecting the wrong Bismuth precursor leads to two common failure modes:
-
Oligomerization: The precursor polymerizes in the bubbler, causing a drift in vapor pressure over time.
-
Parasitic Decomposition: The molecule breaks down in the delivery lines, leading to particle generation and non-stoichiometric films.
This guide provides an objective, data-driven comparison of the primary Bismuth beta-diketonate classes to resolve these challenges.
Chemical Systems Analysis
We compare three distinct ligand systems that govern the volatility and stability of Bismuth(III):
-
Bi(tmhd)₃: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III).[1] The industry standard "bulky" ligand.
-
Bi(fod)₃: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)bismuth(III). A fluorinated variant for enhanced volatility.[2]
-
Bi(phenyl)₃: Triphenylbismuth. An organometallic aryl alternative often used as a baseline.
Molecular Engineering & Steric Control
The volatility of these complexes is dictated by the intermolecular forces between the ligands.
-
Steric Bulk (tmhd): The tert-butyl groups in Bi(tmhd)₃ create a "shell" around the Bi³⁺ center, preventing the formation of non-volatile oligomers (dimers/tetramers) which are common in smaller alkoxides.
-
Fluorination (fod): The Bi(fod)₃ ligand incorporates fluorine atoms. The high electronegativity and low polarizability of the C-F bonds significantly reduce intermolecular Van der Waals forces, lowering the sublimation temperature compared to non-fluorinated analogues.
Figure 1: Structural logic dictating the volatility and decomposition pathways of Bismuth precursors.
Comparative Data: Volatility & Stability
The following data aggregates thermal properties derived from inert atmosphere Thermogravimetric Analysis (TGA) and vapor pressure studies.
| Property | Bi(tmhd)₃ (Standard) | Bi(fod)₃ (High Volatility) | Bi(phenyl)₃ (Aryl Baseline) |
| Melting Point | 114–116°C | ~65–70°C | 78–80°C |
| Sublimation Temp | 150°C (0.05 Torr) | 110°C (0.05 Torr) | High Vapor Pressure at >100°C |
| T50 (50% Mass Loss) | ~260°C | ~210°C | ~230°C |
| Residue (TGA) | ~2.3% (Clean) | < 1.0% (Very Clean) | Variable (Carbon rich) |
| Decomposition Onset | ~290°C | ~280°C | ~300°C |
| Primary Risk | Carbon incorporation | Fluorine contamination in film | Toxic Benzene byproduct |
Key Insight: Bi(fod)₃ offers superior volatility, subliming nearly 40°C lower than Bi(tmhd)₃ . However, the presence of C-F bonds introduces the risk of fluorine contamination in oxide films, which can degrade dielectric properties. Bi(tmhd)₃ remains the preferred balance for pure oxide growth despite requiring higher source temperatures.
Self-Validating Experimental Protocol
To ensure reproducibility in your specific reactor setup, you must validate the precursor quality before deposition. Do not rely solely on vendor Certificates of Analysis (CoA), as hydrolysis can occur during storage.
Protocol: Inert Atmosphere TGA (IA-TGA) Validation
Objective: Determine the precise sublimation window and quantify "dead" (hydrolyzed) material.
Equipment:
-
TGA/DSC Instrument (e.g., TA Instruments Q500 or Netzsch STA).
-
Alumina or Platinum pans (Open).
-
Glovebox (Ar filled) for sample loading.
Workflow:
-
Sample Prep: Load 10–15 mg of precursor into the TGA pan inside a glovebox. Seal the pan in a transfer vessel if the TGA is not integrated.
-
Purge: Purge TGA furnace with UHP Nitrogen (99.999%) for 30 minutes at room temperature to eliminate ambient moisture.
-
Drying Step (Critical): Ramp to 100°C at 10°C/min and hold for 15 minutes.
-
Validation Check: If mass loss > 1% during this hold, the precursor is wet (solvent/moisture). Reject batch.
-
-
Ramp: Ramp from 100°C to 600°C at 10°C/min.
-
Analysis:
-
Calculate the Residual Mass at 500°C.
-
Pass Criteria: Residue < 5% for Bi(tmhd)₃.[3] High residue indicates non-volatile bismuth oxide/hydroxide formation.
-
Figure 2: Self-validating TGA workflow for qualifying Bismuth precursors.
Precursor Selection Guide
Use this logic matrix to select the optimal precursor for your application.
Figure 3: Decision matrix for Bismuth precursor selection based on process constraints.
References
-
MOCVD of BiFeO₃ Thin Films: Comparison of Bi(phenyl)₃ and Fe(tmhd)₃ precursors for piezoelectric applications. MDPI.
-
Bismuth Precursor Volatility: Analysis of Bi(tmhd)₃ thermal stability and mass loss steps. ResearchGate.[4][5]
-
Bi(tmhd)₃ Product Data: Physical properties and sublimation data for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III). Strem Chemicals.
-
Bismuth Alkoxides vs. Diketonates: Comparative study of Bi(OtBu)₃ and Bi(thd)₃ for ALD applications. RSC Dalton Transactions.
-
Vapor Pressure of Elements: Clausius-Clapeyron data for pure Bismuth and related compounds. NIH / PMC.
Sources
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)3 | C33H57BiO6 - Ereztech [ereztech.com]
- 2. Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Analysis of Bi(dpm)3 Decomposition
Topic: Mass Spectrometry Analysis of Bi(dpm)3 Decomposition Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bi(dpm)3 (Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)), also known as Bi(tmhd)3 , is a critical organometallic precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for fabricating ferroelectric thin films (e.g., SrBi2Ta2O9) and potentially in the synthesis of bismuth-based metallodrugs.[1]
Understanding its thermal decomposition is vital for two reasons:
-
Materials Science: To optimize film purity and prevent carbon contamination during deposition.
-
Pharmaceutical Development: To profile degradation products of bismuth complexes, ensuring stability and safety in metallodrug formulations.
This guide compares the mass spectrometric (MS) profile of Bi(dpm)3 against its common alternative, Triphenylbismuth (Bi(Ph)3) , providing actionable protocols for decomposition analysis.
Part 1: Technical Overview & Chemical Profile
Bi(dpm)3 is chosen for its high thermal stability compared to alkoxides, but this same stability can lead to complex decomposition pathways requiring high activation energies.
| Feature | Bi(dpm)3 | Bi(Ph)3 (Alternative) |
| Ligand | Dipivaloylmethanate (dpm) | Phenyl (Ph) |
| Molecular Weight | ~758.7 g/mol | ~440.3 g/mol |
| Volatility | Moderate (Sublimes ~150°C) | High (Sublimes ~80°C) |
| Decomposition Onset | ~250–300°C | ~200–250°C |
| Primary Impurity | Carbon (via isobutene trapping) | Carbon (via phenyl radicals) |
| Toxicity | Low | Moderate to High |
Part 2: Experimental Methodology (Self-Validating Protocols)
To ensure scientific integrity, the following protocols utilize TG-MS (Thermogravimetry-Mass Spectrometry) . This coupled technique allows for simultaneous monitoring of mass loss and identification of evolved gas-phase species.[2]
Protocol A: TG-MS Analysis Setup
Objective: Correlate mass loss steps with specific decomposition fragments.
-
Sample Preparation:
-
Load 10–15 mg of Bi(dpm)3 into an alumina crucible.
-
Validation Step: Ensure the initial mass signal is stable for 5 minutes at room temperature to confirm balance calibration.
-
-
Atmosphere Control:
-
Purge with Helium (He) or Argon (Ar) at 50 mL/min.
-
Validation Step: Monitor m/z 28 (N2) and m/z 32 (O2). If intensity > 1% of carrier gas, purge is insufficient (leak detected).
-
-
Thermal Ramp:
-
Ramp from 30°C to 600°C at 10°C/min.
-
Transfer line to MS must be heated to 200°C to prevent condensation of heavy fragments (e.g., H(dpm)).
-
-
Ionization Parameters:
-
Electron Impact (EI): 70 eV (Standard library matching).[3]
-
Soft Ionization (Optional): 20 eV (To preserve molecular ions).
-
Protocol B: In-Situ CVD Monitoring (Advanced)
Objective: Real-time monitoring of precursor delivery in a reactor.
-
Install a Residual Gas Analyzer (RGA) downstream of the reaction chamber.
-
Monitor specific "fingerprint" peaks: m/z 57 (t-Butyl) and m/z 209 (Bi).
-
Causality Check: A drop in m/z 209 with a rise in m/z 44 (CO2) indicates premature oxidation/decomposition in the lines.
Part 3: Decomposition Analysis & Data Interpretation
1. Fragmentation Pathways
The decomposition of Bi(dpm)3 under thermal stress follows a distinct pathway compared to Bi(Ph)3. The "dpm" ligand typically fragments via McLafferty rearrangement or radical cleavage, releasing isobutene.
Figure 1: Bi(dpm)3 Thermal Decomposition Mechanism
Caption: Thermal breakdown of Bi(dpm)3 showing ligand release (H(dpm)) and subsequent fragmentation into isobutene.
2. Comparative Mass Spectrum Data
The following table summarizes the key ions detected during decomposition. Note the distinct "fingerprint" of Bi(dpm)3 (t-Butyl rich) vs. Bi(Ph)3 (Phenyl rich).
| m/z (amu) | Ion Identity | Origin | Bi(dpm)3 Intensity | Bi(Ph)3 Intensity |
| 57 | [C(CH3)3]+ | t-Butyl group | High (Base Peak) | Absent |
| 77 | [C6H5]+ | Phenyl group | Absent | High (Base Peak) |
| 154 | [C12H10]+ | Biphenyl | Absent | Medium |
| 184 | [H(dpm)]+ | Free Ligand | Medium | Absent |
| 209 | [Bi]+ | Metal Center | Medium | High |
| 440 | [Bi(Ph)3]+ | Molecular Ion | Absent | Medium |
| 575 | [Bi(dpm)2]+ | Fragment | Low | Absent |
Analysis Insight:
-
Bi(dpm)3: The presence of m/z 57 is the primary indicator of dpm ligand integrity. A decrease in m/z 57 relative to m/z 44 (CO2) suggests oxidative degradation.
-
Bi(Ph)3: Decomposition is dominated by phenyl radical release, leading to biphenyl formation (m/z 154), which can contaminate films with aromatic carbon.
Part 4: Troubleshooting & Validation Guide
When analyzing these precursors, common artifacts can mislead results.[4] Use this table to validate your MS data.
| Observation | Potential Cause | Corrective Action |
| High m/z 18 (H2O) | Wet precursor or system leak | Dry precursor in vacuum desiccator; check vacuum seals. |
| No Bi+ (m/z 209) | Condensation in transfer line | Increase transfer line temp to >200°C. |
| High m/z 44 (CO2) in Inert Gas | Oxygen leak causing combustion | Run leak check; ensure carrier gas purity is 99.999%. |
| Split Peaks in TG | Phase transition or impurity | Check DSC signal for melting endotherms prior to weight loss. |
References
-
Comparison of Bismuth Precursors for CVD
- Title: Precursors for Deposition of Strontium Bismuth Tantal
- Source: ResearchGate / M
-
URL:
-
Mass Spectrometry of Beta-Diketonates
- Title: Thermal Reactions in the Mass Spectrometer (EI-MS)
- Source: Thieme Connect
-
URL:
-
Bismuth Precursor Properties
-
General MS Fragmentation Patterns
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)3 | C33H57BiO6 - Ereztech [ereztech.com]
- 6. plasma-ald.com [plasma-ald.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling Bismuth tris(dipivaloylmethanate)
The Authoritative Guide to Handling Bismuth Tris(dipivaloylmethanate): Safety, PPE, and ALD Workflows
Bismuth tris(dipivaloylmethanate), commonly referred to as Bi(TMHD)3 or Bi(dpm)3, is a highly specialized organometallic precursor utilized extensively in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to synthesize bismuth-containing thin films, such as Bi2O3 for advanced optoelectronic and photocatalytic applications[1].
As a Senior Application Scientist, I cannot overstate the importance of rigorous handling protocols for this compound. While Bi(TMHD)3 offers excellent thermal stability, it is highly hygroscopic and presents specific acute health hazards[2]. Exposure to atmospheric moisture not only degrades the precursor—leading to inconsistent growth per cycle (GPC) during deposition—but also increases the risk of generating irritating byproducts[1]. This guide provides a self-validating, step-by-step operational framework to safely handle, load, and dispose of Bi(TMHD)3.
Physicochemical & Hazard Profile
To design an effective safety and logistical protocol, we must first establish the fundamental properties and GHS classifications of the compound[2][3].
| Property / Hazard | Specification / Classification | Operational Implication |
| CAS Number | 142617-53-6 | Unique identifier for SDS cross-referencing and waste disposal tracking. |
| Formula | C33H57BiO6 | High molecular weight (758.78 g/mol ) solid complex. |
| Appearance | Off-white crystal | Dust generation is a primary inhalation risk during transfer. |
| Moisture Sensitivity | Hygroscopic | Must be handled strictly in an inert atmosphere (Glovebox). |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation. |
| Sublimation Temp | ~160 °C at 0.1 Torr | Requires heated delivery lines to prevent downstream condensation. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the operational environment. Because Bi(TMHD)3 must be handled in an inert environment to preserve its chemical integrity, primary handling occurs inside a glovebox. However, equipment maintenance and spill response require secondary, open-air PPE protocols.
A. Glovebox Operations (Precursor Loading)
-
Primary Hands : Heavy-duty Butyl rubber glovebox gloves. Causality: Butyl rubber provides excellent impermeability to moisture and oxygen, maintaining the inert atmosphere while offering sufficient mechanical protection against sharp stainless-steel VCR fittings.
-
Secondary Hands : Nitrile exam gloves (worn inside the glovebox gloves). Causality: Provides a secondary barrier against microscopic tears in the butyl gloves and prevents cross-contamination of the precursor powder.
-
Eyes : Standard safety glasses (the polycarbonate glovebox window serves as the primary physical barrier).
B. Open Bench / Fume Hood Operations (System Maintenance & Spill Cleanup)
-
Respiratory Protection : NIOSH-approved N95 or P100 half-face particulate respirator. Causality: Bi(TMHD)3 is a fine crystalline powder that causes acute respiratory irritation (H335)[2]. A P100 filter blocks 99.9% of airborne particulates during open-air cleanup where local exhaust may be insufficient.
-
Hand Protection : Double-layered nitrile gloves (minimum 8 mil thickness). Causality: Nitrile offers superior chemical resistance to the organic solvents (e.g., isopropanol, acetone) required to dissolve and clean residual precursor from bubbler walls.
-
Eye/Face Protection : Chemical splash goggles paired with a full face shield.
-
Body Protection : Flame-resistant (FR) lab coat and a chemical-resistant apron.
Operational Workflows
The following protocols are designed as self-validating systems. You must proceed to the next step only if the validation criteria of the current step are explicitly met.
Workflow 1: Anaerobic Precursor Loading (Inside Glovebox)
-
Atmosphere Validation : Verify the glovebox sensors read < 1 ppm for both O2 and H2O. Validation: If levels exceed 1 ppm, do not open the precursor. Run a purge cycle until the baseline is restored.
-
Material Transfer : Bring the sealed Bi(TMHD)3 vial, a clean stainless-steel ALD bubbler, and a micro-spatula into the glovebox via the antechamber (requiring a minimum of 3 vacuum/refill cycles).
-
Loading : Carefully transfer the required mass of Bi(TMHD)3 into the bubbler. Avoid static buildup, which can cause the powder to aerosolize and coat the VCR sealing surfaces, leading to micro-leaks.
-
Sealing : Place a new, un-scratched stainless steel VCR gasket onto the bubbler fittings. Tighten the VCR nuts to the manufacturer's specified torque (typically 1/8 turn past finger-tight). Causality: We mandate metal gaskets because elastomer O-rings are highly permeable to atmospheric moisture. Moisture ingress leads to premature hydrolysis of the precursor, significantly reducing its vapor pressure and ruining the ALD growth per cycle (GPC).
-
Isolation : Close the manual isolation valves on the bubbler before removing it from the glovebox.
Workflow for anaerobic loading and ALD integration of Bi(TMHD)3.
Workflow 2: ALD System Integration & Line Purging
-
Connection : Mount the bubbler to the ALD system's delivery manifold. Connect the VCR fittings using new gaskets.
-
Line Purging (Self-Validating Step) : Before opening the bubbler's isolation valves, evacuate the connection lines to the system's base pressure (typically < 10^-3 Torr), then backfill with ultra-high purity (UHP) Argon or Nitrogen. Repeat this cycle 5 times. Causality: This ensures that the dead volume between the bubbler valve and the ALD manifold is completely free of atmospheric oxygen and moisture, preventing precursor degradation upon opening the valve.
-
Thermal Management : Wrap the bubbler and delivery lines with heating jackets. Set the lines 10–20 °C hotter than the bubbler (e.g., Bubbler at 190 °C, lines at 210 °C)[1]. Causality: Maintaining a positive temperature gradient prevents the sublimated precursor from condensing and clogging the delivery valves.
Spill Response & Disposal Plan
Due to its hazard profile, any spill of Bi(TMHD)3 must be addressed immediately to prevent inhalation exposure and environmental contamination.
Immediate Spill Response (Outside Glovebox)
-
Evacuate and Isolate : Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.
-
Don PPE : Immediately equip the P100 respirator, double nitrile gloves, and chemical goggles.
-
Containment : Do not dry sweep, as this aerosolizes the fine crystalline powder. Causality: Aerosolization maximizes the inhalation hazard and spreads the contamination. Instead, gently cover the spill with damp, inert absorbent pads (using a non-reactive solvent like isopropanol) to suppress dust.
-
Collection : Use a non-sparking scoop to collect the damp material and place it into a chemically compatible, sealable hazardous waste container.
Chemical Waste Disposal
-
Solid Waste : All contaminated wipes, empty precursor vials, and collected spill material must be sealed in a high-density polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste: Organobismuth Compound (Toxic, Irritant)".
-
Solvent Waste : Solvents used to clean ALD bubblers (e.g., acetone or IPA containing dissolved Bi(TMHD)3) must be collected in a designated heavy-metal organic solvent waste carboy. Do not mix with acidic or aqueous waste streams to prevent unexpected precipitation or exothermic reactions.
-
Regulatory Compliance : Dispose of all containers through a certified hazardous waste management facility in accordance with local environmental regulations regarding heavy metal-containing organic waste.
References
-
ACS Applied Nano Materials . Growth of Bi2O3 Films by Thermal- and Plasma-Enhanced Atomic Layer Deposition Monitored with Real-Time Spectroscopic Ellipsometry for Photocatalytic Water Splitting.[Link]
-
Ereztech . 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)bismuthine | Bi(TMHD)3 Properties.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
